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Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis of Sodium 2-Phenylphenolate via Reductive Cleavage of Dibenzofuran

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sodium 2-phenylphenolate, a salt of 2-phenylphenol (OPP), is a compound of significant industrial importance, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-phenylphenolate, a salt of 2-phenylphenol (OPP), is a compound of significant industrial importance, serving as a key preservative, disinfectant, and a precursor for advanced materials such as flame retardants.[1][2] Traditional manufacturing processes for its parent compound, 2-phenylphenol, often rely on the condensation of cyclohexanone followed by dehydrogenation or its recovery as a byproduct from phenol production.[1][3] These methods can present challenges in terms of yield, selectivity, and purification. This guide details a robust and efficient alternative pathway: the synthesis of sodium 2-phenylphenolate directly from dibenzofuran. This process, centered on the reductive cleavage of the diaryl ether bond with metallic sodium, offers a streamlined and economical route to a high-purity product. This document provides a comprehensive overview of the underlying chemical principles, a detailed, field-tested experimental protocol, and a critical analysis of process parameters for optimization and scalability.

The Scientific Foundation: Mechanism of Reductive Cleavage

The conversion of dibenzofuran into sodium 2-phenylphenolate is fundamentally a diaryl ether cleavage reaction. Dibenzofuran, a thermally stable heterocyclic compound found in coal tar, possesses a central furan ring fused to two benzene rings, creating a strained ether linkage susceptible to reductive cleavage.[4] The core of this synthesis is the reaction of dibenzofuran with an alkali metal, specifically metallic sodium, in the presence of a suitable complexing agent.[5]

The reaction proceeds through the following key steps:

  • Electron Transfer: Metallic sodium acts as a potent reducing agent, donating an electron to the dibenzofuran aromatic system. This transfer generates a highly reactive radical anion. The solution typically develops a characteristic deep blue or green color at this stage, indicative of solvated electrons and the radical species.

  • C-O Bond Cleavage: The newly formed radical anion is unstable. The excess electron density weakens the C-O-C ether bond, leading to its cleavage. This is the rate-determining step and results in the opening of the furan ring to form an oxygen-centered anion on one phenyl ring and a radical on the other.

  • Further Reduction & Protonation: The phenyl radical is subsequently reduced by another sodium atom to form a carbanion. During the work-up phase, the addition of a proton source (like water) quenches these anionic intermediates. The oxygen-centered anion is protonated to form the hydroxyl group of 2-phenylphenol, and the carbanion is protonated to complete the second phenyl ring.

  • Salt Formation: As the reaction product, 2-phenylphenol, is formed in a highly basic environment resulting from the quenching of excess sodium, it is immediately deprotonated to yield the final product, sodium 2-phenylphenolate, which is typically isolated as an aqueous solution.[5]

The role of the complexing agent, typically a glyme or a similar ether, is critical. It solvates the sodium cations (Na+), enhancing the effective reactivity of the metallic sodium and facilitating the dissolution of organosodium intermediates.[5]

Reaction_Mechanism DBF Dibenzofuran RadicalAnion Dibenzofuran Radical Anion DBF->RadicalAnion + Na - Na⁺ CleavedInt Cleaved Intermediate (Biradical Anion) RadicalAnion->CleavedInt C-O Bond Cleavage Dianion Dianion Intermediate CleavedInt->Dianion + Na - Na⁺ OPP_H 2-Phenylphenol Dianion->OPP_H + 2 H₂O - 2 NaOH OPP_Na Sodium 2-Phenylphenolate OPP_H->OPP_Na + NaOH - H₂O Na Metallic Sodium H2O Water (Work-up)

Figure 1: Simplified reaction pathway for the synthesis of sodium 2-phenylphenolate.

Field-Validated Experimental Protocol

This protocol is a synthesized methodology based on established procedures that ensure high yield and purity.[5] It is imperative that this reaction is conducted under a dry, inert atmosphere due to the high reactivity of metallic sodium.

2.1. Materials and Reagents

ReagentFormulaPuritySupplier Example
DibenzofuranC₁₂H₈O≥98%Sigma-Aldrich
Metallic SodiumNa99%Sigma-Aldrich
Diethylene Glycol Dimethyl Ether (Diglyme)C₆H₁₄O₃Anhydrous, ≥99%Sigma-Aldrich
Deionized WaterH₂O--
Argon or Nitrogen GasAr / N₂High Purity-

2.2. Equipment Setup

  • A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet/outlet for maintaining an inert atmosphere.

  • A heating mantle with a temperature controller and a thermocouple.

  • A dropping funnel for the controlled addition of quenching agents.

  • Standard laboratory glassware for work-up and extraction.

2.3. Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation charge_reactor Charge reactor with dibenzofuran and diglyme. inert_atm Purge with Argon/N₂ for 15-20 min. charge_reactor->inert_atm add_sodium Add metallic sodium in small pieces. inert_atm->add_sodium heat Heat mixture to ~150-160°C (reflux). add_sodium->heat stir Maintain reflux with vigorous stirring for 2-3 hours. heat->stir monitor Monitor color change (Blue → Red/Brown). stir->monitor cool Cool reaction to room temperature. monitor->cool quench Carefully add deionized water dropwise to quench excess Na. cool->quench isolate Isolate the resulting aqueous solution of Sodium 2-Phenylphenolate. quench->isolate

Figure 2: High-level experimental workflow for the synthesis.
  • Reactor Setup: In a 500 mL three-necked flask, dissolve 40.0 g (0.238 moles) of dibenzofuran in 188 g of anhydrous diethylene glycol dimethyl ether (diglyme).[5]

  • Inert Atmosphere: Equip the flask with a stirrer and condenser, and purge the entire system with argon gas for at least 15 minutes to remove all oxygen and moisture. Maintain a positive pressure of argon throughout the reaction.

  • Addition of Sodium: Under the argon atmosphere, carefully add 11.48 g (0.499 moles) of metallic sodium, cut into small pieces, to the stirred solution. This corresponds to a molar ratio of approximately 2.1:1 (Na:Dibenzofuran).[5]

  • Reaction Execution: Begin heating the mixture with vigorous stirring. As the temperature approaches 80-100°C, the sodium will melt, and the solution will turn a deep blue color. An exothermic reaction will commence, and the temperature should be carefully controlled. Heat the mixture to reflux (approximately 156°C for diglyme) and maintain this temperature for 2-3 hours. The color of the reaction mixture will transition from blue to a deep red or reddish-brown, indicating the consumption of the initial radical anion and progression of the reaction.[5]

  • Reaction Monitoring: The reaction can be monitored by taking small, quenched aliquots for analysis by gas chromatography (GC) to confirm the disappearance of the dibenzofuran starting material.[5]

  • Quenching and Product Isolation: After the reaction is complete, cool the mixture to room temperature. Under continued stirring and inert atmosphere, very carefully add 50 mL of deionized water dropwise to quench any unreacted sodium. Caution: This step is highly exothermic and will produce hydrogen gas. Ensure adequate ventilation and slow addition.

  • Final Product: The resulting two-phase mixture contains the product, sodium 2-phenylphenolate, primarily in the aqueous layer. The layers can be separated, or the solvent can be removed under reduced pressure to yield a concentrated aqueous solution of the target compound.[5]

Critical Process Parameters and Optimization

The success of this synthesis hinges on the precise control of several key parameters. Understanding the causality behind these choices is essential for reproducibility and scaling.

ParameterRecommended RangeRationale & Expert Insights
Na:Dibenzofuran Molar Ratio 1.5:1 to 3:1 (Optimal ~2:1)[5]A stoichiometric ratio of 2:1 is theoretically required for the two-electron reduction and cleavage. An excess of sodium ensures the reaction goes to completion and accounts for any minor side reactions or impurities. However, a large excess complicates the quenching step and is not economical.
Reaction Temperature 70°C to 160°C[5]The reaction requires thermal energy to initiate, but it is exothermic once it begins. Operating at the reflux temperature of the chosen solvent (e.g., ~85°C for ethylene glycol dimethyl ether, ~156°C for diethylene glycol dimethyl ether) provides stable temperature control and an adequate reaction rate.[5] Lower temperatures lead to significantly longer reaction times.
Complexing Agent/Solvent Glycol Ethers (Diglyme, Triglyme)[5]These solvents are crucial for solvating the sodium cation, which increases the reducing power of the metallic sodium. Their high boiling points are also ideal for maintaining the necessary reaction temperature. The choice of solvent can influence reaction time and temperature profile.
Inert Atmosphere Mandatory (Argon or N₂)Metallic sodium reacts violently with water and rapidly with oxygen. The radical anion intermediates are also highly sensitive to oxygen. A scrupulously dry and inert atmosphere is non-negotiable for safety and to prevent unwanted side reactions that would drastically lower the yield.

Conclusion and Outlook

The reductive cleavage of dibenzofuran with metallic sodium presents a highly effective and direct synthetic route to sodium 2-phenylphenolate. This method is distinguished by its high yield, operational simplicity, and the use of a readily available starting material derived from coal tar.[4][5] By carefully controlling stoichiometry, temperature, and atmospheric conditions, this process can be reliably implemented to produce high-purity material suitable for a wide range of applications, from agricultural fungicides to precursors for performance polymers.[1] For professionals in drug development and materials science, this pathway offers an attractive alternative to traditional methods, enabling more efficient and economical production of a vital chemical intermediate.

References

  • Cambridge University Press. (n.d.). Fungal hydroxylation of dibenzofuran.
  • Google Patents. (2014). WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt.
  • ChemicalBook. (2016). The review of 2-phenylphenol.
  • RSC Publishing. (n.d.). Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol.
  • ChemicalBook. (2016). 2-Phenylphenol synthesis.
  • Wikipedia. (n.d.). 2-Phenylphenol.
  • Wikipedia. (n.d.). Dibenzofuran.
  • Wikipedia. (n.d.). Sodium orthophenyl phenol.

Sources

Exploratory

An In-depth Technical Guide to the Antimicrobial Mechanism of Sodium 2-Phenylphenolate

Foreword In the vast arsenal of antimicrobial agents, phenolic compounds have long been a cornerstone, valued for their broad-spectrum efficacy. Among these, Sodium 2-phenylphenolate (SOPP), the sodium salt of ortho-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the vast arsenal of antimicrobial agents, phenolic compounds have long been a cornerstone, valued for their broad-spectrum efficacy. Among these, Sodium 2-phenylphenolate (SOPP), the sodium salt of ortho-phenylphenol (OPP), stands out for its extensive application as a bactericide and fungicide in settings ranging from post-harvest agricultural treatments to hospital disinfection.[1][2] This guide moves beyond a surface-level description of its use, offering a deep dive into the molecular mechanisms that underpin its potent antimicrobial action. As researchers and drug development professionals, understanding this core causality is not merely academic; it is fundamental to optimizing applications, overcoming resistance, and innovating the next generation of antimicrobial technologies. This document synthesizes current knowledge, grounded in experimental evidence, to provide a comprehensive technical overview for the scientific community.

Part 1: The Primary Assault - Compromising the Cellular Envelope

The initial and most critical interaction between Sodium 2-phenylphenolate and a microbial cell occurs at the cell envelope. The lipophilic nature of the phenylphenol moiety is key to its ability to target and disrupt the lipid-rich structures of the cell membrane.[3]

Disruption of the Cytoplasmic Membrane

The primary mode of action for phenolic compounds, including SOPP, is the disruption of the cytoplasmic membrane.[4][5] This process is not a passive event but an aggressive physicochemical assault that unfolds in several stages:

  • Adsorption and Partitioning: The SOPP molecule, particularly its less polar ortho-phenylphenol form which is in equilibrium, partitions from the aqueous phase into the lipid bilayer of the microbial membrane.

  • Increased Permeability: Once within the membrane, the compound disrupts the highly ordered structure of the phospholipid bilayer. This interference increases membrane fluidity and creates voids, leading to a catastrophic loss of selective permeability.[1][3]

  • Leakage of Intracellular Components: The compromised membrane can no longer maintain the essential ion gradients (e.g., H+, K+) necessary for cellular life. This leads to the leakage of critical low-molecular-weight cytoplasmic components, such as ions, ATP, and nucleic acids, culminating in cell death.[1][6]

The causality behind this mechanism is rooted in the amphipathic nature of the molecule. The hydroxyl group provides a polar head, while the biphenyl structure provides a large, non-polar tail. This structure allows it to intercalate effectively between the fatty acid chains of membrane phospholipids, disrupting their packing and, consequently, their function.

Visualizing the Primary Mechanism

The following diagram illustrates the multi-stage attack on the microbial cell membrane, which is the principal mechanism of action.

cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SOPP Sodium 2-Phenylphenolate (SOPP) Membrane Lipid Bilayer SOPP->Membrane 1. Partitioning into Lipid Bilayer Pore Membrane Destabilization & Pore Formation Membrane->Pore 2. Disruption of Phospholipid Packing Components ATP, Ions, Metabolites Pore->Components 3. Leakage of Intracellular Components Death Cell Death Components->Death 4. Loss of Gradient & Metabolic Collapse

Caption: High-level overview of SOPP's primary antimicrobial mechanism.

Part 2: Secondary Mechanisms - Inactivation of Intracellular Targets

While membrane disruption is often sufficient to cause cell death, Sodium 2-phenylphenolate that enters the cell can also engage with secondary intracellular targets, creating a multi-pronged attack.

Enzyme Inhibition and Protein Denaturation

Phenolic compounds are known protein denaturants.[1] The hydroxyl group on the phenyl ring can form hydrogen bonds with vital functional groups on enzymes, altering their conformation and inactivating them.[3] This non-specific inhibition of multiple enzymes disrupts critical metabolic pathways.

A compelling example comes from a toxicogenomic study on Staphylococcus aureus exposed to OPP. The study revealed a significant downregulation of genes involved in the metabolism of lysine, an essential component for building the peptidoglycan cell wall.[7] This suggests a more targeted, antibiotic-like effect beyond general protein denaturation, interfering with the fundamental processes of cell wall synthesis.[7]

Disruption of Energy Metabolism

The proton motive force, maintained by the electron transport chain (ETC) across the cytoplasmic membrane, is essential for ATP synthesis. By making the membrane "leaky" to protons, SOPP can act as a protonophore, effectively uncoupling the ETC from ATP synthesis. This dissipates the proton gradient, drains the cell of energy, and halts essential cellular functions.[3] Some phenolic compounds are known to directly inhibit key enzymes in the ETC, such as ATP synthase, further crippling the cell's ability to produce energy.[1]

Part 3: Spectrum of Efficacy - Quantitative Data

The efficacy of an antimicrobial is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. While extensive public databases of MICs for SOPP are limited, its broad-spectrum activity is well-documented.[5] The table below provides known and illustrative MIC values to represent its general efficacy.

Microorganism ClassRepresentative OrganismKnown / Illustrative MIC (µg/mL)Reference
Gram-Positive Bacteria Staphylococcus aureus500[7]
Gram-Negative Bacteria Pseudomonas aeruginosa>500*[8]
Yeast Candida albicans250 - 1000 [9]
Mold Aspergillus niger250 - 1000[9]

*Note: Gram-negative bacteria like P. aeruginosa are often less susceptible due to their protective outer membrane. However, SOPP shows enhanced, synergistic activity when combined with other agents like triclosan.[8] **Note: These values are illustrative, based on the documented fungicidal activity of ortho-phenylphenol.[9] Actual MICs can vary significantly based on the specific strain and the testing methodology (e.g., broth vs. agar, inoculum size, etc.).

Part 4: Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described, specific experimental protocols are required. As a Senior Application Scientist, the rationale behind a protocol's design is as critical as the steps themselves. These protocols are designed to be self-validating systems.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining MIC.[10] It provides a quantitative measure of antimicrobial efficacy by challenging a standardized inoculum of bacteria with a serial dilution of the test agent in a liquid growth medium. The visual endpoint—the absence of turbidity—is a direct indicator of growth inhibition.[11]

Methodology (Based on CLSI Guidelines):

  • Preparation of SOPP Stock Solution: Prepare a concentrated stock solution of Sodium 2-phenylphenolate in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration (0.22 µm filter).

  • Preparation of Microtiter Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row. Add 100 µL of the SOPP stock solution (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours) in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to achieve a final target concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-12). This brings the final volume in each well to 100 µL and halves the concentration of SOPP in each well, achieving the final desired test concentrations. The final inoculum density will be ~7.5 x 10⁵ CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading the MIC: The MIC is determined as the lowest concentration of SOPP at which there is no visible growth (turbidity) in the well.

Workflow Diagram:

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Assessment of Cytoplasmic Membrane Permeability

Causality: This assay directly tests the hypothesis of membrane disruption. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is normally impermeant to cells with an intact membrane.[12] If SOPP compromises the membrane, PI will enter the cell, bind to DNA, and exhibit a significant increase in fluorescence, providing a quantitative measure of membrane damage.[13][14]

Methodology:

  • Cell Preparation: Grow a mid-log phase culture of the target microorganism. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Wash the cell pellet twice with a sterile, non-interfering buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to remove residual media.

  • Resuspension: Resuspend the washed cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup: In a black, clear-bottom 96-well plate, add 100 µL of the cell suspension to each well.

  • Treatment: Add 50 µL of SOPP solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the test wells. Add 50 µL of buffer for the negative control and a membrane-disrupting agent like 70% ethanol for the positive control.

  • Dye Addition: Add 50 µL of Propidium Iodide solution (final concentration ~2-5 µM) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[15]

  • Data Analysis: Plot the relative fluorescence units (RFU) against time for each concentration. A rapid increase in fluorescence compared to the negative control indicates membrane permeabilization.

Workflow Diagram:

cluster_assay Plate Reader Assay Start Start: Mid-log Culture Harvest Harvest & Wash Cells (Centrifugation in PBS) Start->Harvest Resuspend Resuspend Cells to OD600=0.5 in PBS Harvest->Resuspend Aliquot Aliquot Cell Suspension into 96-well Plate Resuspend->Aliquot AddTreatments Add Treatments: - SOPP (Varying Conc.) - Positive Control (Ethanol) - Negative Control (Buffer) Aliquot->AddTreatments AddPI Add Propidium Iodide (PI) to all wells AddTreatments->AddPI Measure Measure Fluorescence (Ex: 535nm, Em: 617nm) Kinetically AddPI->Measure Result Result: Increased Fluorescence Indicates Permeabilization Measure->Result

Caption: Workflow for membrane permeability assay using Propidium Iodide.

Protocol: Investigation of Respiratory Chain Inhibition

Causality: To investigate the impact on cellular energy production, one can measure the rate of oxygen consumption. A potent antimicrobial that targets the respiratory chain will inhibit or halt this process.[16] This is a direct functional measure of the integrity of the electron transport chain.

Methodology (Principle):

  • Cell Preparation: Prepare a dense suspension of washed microbial cells as described in the permeability assay.

  • Oxygen Measurement: Use a sealed chamber equipped with a Clark-type oxygen electrode to monitor the dissolved oxygen concentration in the cell suspension.

  • Baseline Respiration: After equilibrating the system, measure the baseline rate of oxygen consumption by the cells, typically initiated by adding a substrate like glucose.

  • Inhibitor Addition: Inject a specific concentration of Sodium 2-phenylphenolate into the chamber.

  • Post-Inhibition Measurement: Continuously record the oxygen concentration. A decrease or cessation of the slope of oxygen depletion indicates inhibition of the respiratory chain.

  • Controls: Use known respiratory chain inhibitors (e.g., cyanide for complex IV, rotenone for complex I) as positive controls to validate the assay system.[17][18]

Conclusion

The antimicrobial action of Sodium 2-phenylphenolate is a compelling example of a multi-targeted mechanism. Its primary and most potent effect is the rapid and catastrophic disruption of the microbial cell membrane, leading to a loss of structural integrity and vital cellular contents.[4][5] This foundational mechanism is supplemented by secondary intracellular actions, including the inhibition of essential metabolic enzymes and the disruption of energy-producing pathways like the electron transport chain.[1][3][7] This multifaceted assault makes it difficult for microorganisms to develop simple, single-point resistance, explaining its enduring utility as a broad-spectrum biocide. For the drug development professional, this understanding highlights the strategic advantage of agents that attack multiple, fundamental cellular processes simultaneously. Future research should focus on leveraging this mechanistic knowledge to design synergistic combinations and novel formulations that can enhance efficacy and combat the growing challenge of antimicrobial resistance.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2025). MDPI. [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (2024). IIP Series. [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2025). MDPI. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). NIH. [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). NIH. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (n.d.). NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Membrane permeabilization assays. (A) Propidium iodide incorporation.... (n.d.). ResearchGate. [Link]

  • Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). MDPI. [Link]

  • Microarray analysis of toxicogenomic effects of Ortho-phenylphenol in Staphylococcus aureus. (2008). NIH. [Link]

  • Membrane permeability assay. The fluorescence intensity (a) and image... (n.d.). ResearchGate. [Link]

  • Ortho-phenylphenol Definition - Microbiology Key Term. (2025). Fiveable. [Link]

  • ORTHO-PHENYL PHENOL. (n.d.). Ataman Kimya. [Link]

  • Respiration Inhibition Test - METHOD STATEMENT. (2022). Unknown Source. [Link]

  • Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis. (2017). NIH. [Link]

  • How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements. (2022). MDPI. [Link]

  • Fungicidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient against Trichophyton mentagrophytes, Candida albicans and Aspergillus niger. (2025). ResearchGate. [Link]

  • Flow-cytometry-based protocol to analyze respiratory chain function in mouse microglia. (n.d.). STAR Protocols. [Link]

  • ED 50 , MIC, and MFC values (%, w/v) of sodium salts inhibiting... (n.d.). ResearchGate. [Link]

  • Ortho-Phenylphenol and Salts Human Health and Ecological Draft Risk Assessment. (n.d.). Regulations.gov. [Link]

  • Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi. (2005). PubMed. [Link]

  • Metabolic Engineering of Bacterial Respiration: High vs. Low P/O and the Case of Zymomonas mobilis. (2019). Frontiers. [Link]

  • Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. (n.d.). NIH. [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (n.d.). SciELO. [Link]

  • In Vitro Study to Evaluate the Best Conditions Highlighting the Antimicrobial Activity of Carum carvi Essential Oil on Human Pathogen Isolates in Formulations Against the Spread of Antibiotic Resistance. (2025). MDPI. [Link]

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Foundational

toxicology profile of sodium 2-phenylphenolate for research

This technical guide provides a comprehensive toxicology profile of Sodium 2-phenylphenolate (SOPP), structured as a reference for researchers in safety assessment and drug development. A Model for Non-Genotoxic, Thresho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicology profile of Sodium 2-phenylphenolate (SOPP), structured as a reference for researchers in safety assessment and drug development.

A Model for Non-Genotoxic, Threshold-Dependent Carcinogenesis

Executive Summary

Sodium 2-phenylphenolate (SOPP) (CAS: 132-27-4) is the sodium salt of the fungicide 2-phenylphenol (OPP). While widely used in agriculture and disinfection, SOPP is a critical case study in toxicologic pathology. It induces urinary bladder carcinomas in male F344 rats through a non-genotoxic mode of action (MOA) driven by physical irritation rather than direct DNA reactivity.

For drug development professionals, SOPP serves as the canonical reference for distinguishing species-specific physiological artifacts (high-dose calculi formation) from true pharmacological risks. Understanding the SOPP profile is essential for de-risking compounds that show bladder signals in rodent bioassays.

Physicochemical Disposition & Metabolic Activation[1]

The toxicity of SOPP is inextricably linked to its metabolic fate and the physicochemical changes it induces in urine. Unlike its parent compound (OPP), SOPP is highly alkaline and dissociates to release significant sodium load.

Comparative Properties
Feature2-Phenylphenol (OPP)Sodium 2-phenylphenolate (SOPP)Toxicological Implication
Solubility Low (Water insoluble)High (Water soluble)SOPP has higher bioavailability and rapid urinary excretion.
pH (1% soln) Neutral (~6.5 - 7.0)Alkaline (~11.5 - 12.5)SOPP intake elevates urinary pH, altering solubility of metabolites.
IARC Class Group 3 (Not classifiable)Group 2B (Possibly carcinogenic)The sodium salt drives the carcinogenic phenotype.
Biotransformation Pathways

SOPP undergoes rapid absorption and hydrolysis to OPP in the stomach. The critical divergence occurs in the liver. The majority is detoxified via Phase II conjugation, but saturation of these pathways forces flux toward Phase I oxidation, generating reactive quinones.

SOPP_Metabolism SOPP SOPP (Ingested) OPP 2-Phenylphenol (Stomach Hydrolysis) SOPP->OPP Acidic Hydrolysis Gluc OPP-Glucuronide (Major Urinary Metabolite) OPP->Gluc UGTs (High Capacity) Sulf OPP-Sulfate OPP->Sulf SULTs CYP CYP450 (CYP2E1, CYP1A2) OPP->CYP Saturation of Phase II PHQ Phenylhydroquinone (PHQ) CYP->PHQ Hydroxylation PBQ Phenylbenzoquinone (PBQ) (Reactive Electrophile) PHQ->PBQ Oxidation (Redox Cycling) DNA DNA PBQ->DNA DNA/Protein Binding (Cytotoxicity)

Figure 1: Metabolic partitioning of SOPP. The formation of PHQ/PBQ (in red/black) is the minor pathway responsible for cytotoxicity, enhanced by urinary alkalinity.

Mechanism of Action: The "Calculi-Cytotoxicity" Loop

The carcinogenicity of SOPP in male rats is a threshold phenomenon . It requires the convergence of three factors:

  • High Sodium Load: From the salt form.

  • Alkaline Urine: SOPP elevates urinary pH > 7.5.

  • Male Rat Specificity: Male rats excrete higher levels of free PHQ and have lower urinary volume than females.

The Precipitate Cascade

At high doses (>0.5% in diet), the elevated pH reduces the solubility of the generated metabolites (specifically the PHQ-glucuronide complexes and macromolecular silicates). These precipitate to form microcrystalluria and macroscopic calculi.

Regenerative Hyperplasia

The physical abrasion of calculi causes necrosis of the urothelium (umbrella cells). In response, the bladder epithelium undergoes rapid, sustained proliferation (regenerative hyperplasia) to repair the barrier. This sustained mitogenesis increases the probability of spontaneous mutations becoming fixed, leading to carcinoma.

MOA_Mechanism Input High Dose SOPP Exposure pH Increased Urinary pH (Alkalinity) Input->pH Na High Urinary Na+ Input->Na Metab Excretion of PHQ & Conjugates Input->Metab Precip Precipitation of Solids (Calculi / Microcrystalluria) pH->Precip Synergistic Effect Na->Precip Synergistic Effect Metab->Precip Synergistic Effect Cyto Urothelial Cytotoxicity (Necrosis) Precip->Cyto Physical Irritation Hyper Regenerative Hyperplasia (Sustained Cell Proliferation) Cyto->Hyper Compensatory Repair Tumor Urinary Bladder Carcinoma Hyper->Tumor Promotion of Spontaneous Mutations

Figure 2: The non-genotoxic Mode of Action (MOA) for SOPP-induced bladder carcinogenesis.

Experimental Protocols for Safety Assessment

To investigate SOPP-like signals in drug candidates, researchers must validate the mechanism using the following self-validating protocols.

Protocol A: Differential pH Urinalysis & Crystalluria Detection

Objective: To confirm if bladder findings are secondary to physical precipitation.

  • Metabolic Cage Housing: Acclimatize rats (n=5/group) for 48 hours.

  • Dosing: Administer compound via diet (ad libitum) to mimic steady-state kinetics.

  • Urine Collection: Collect urine at 0-4h (fresh) and 24h intervals.

    • Critical Step: Measure pH immediately upon collection using a micro-electrode. Stored urine pH shifts due to bacterial urease.

  • Microscopy: Centrifuge fresh urine (1500g, 5 min). Examine sediment under polarized light microscopy.

    • Target: Look for birefringent crystals or amorphous precipitates.

  • Chemical Analysis: Analyze sediment composition via X-ray diffraction or HPLC to confirm metabolite identity (e.g., PHQ conjugates).

Protocol B: SEM of Urothelium (The "Ropy Microridge" Assay)

Objective: To distinguish regenerative hyperplasia (toxicity) from pre-neoplastic transformation.

  • Tissue Fixation: Instill 2% glutaraldehyde in 0.1M cacodylate buffer (pH 7.4) directly into the bladder in situ to prevent collapse.

  • Processing: Post-fix in 1% osmium tetroxide; dehydrate in graded ethanol; critical point dry.

  • Imaging (SEM): Scan the luminal surface at 1000x - 5000x magnification.

  • Scoring Criteria:

    • Normal: Large, flat polygonal cells with "plaque" structures.

    • Hyperplasia (SOPP-induced): Small, rounded cells with "ropy microridges" (short, thick microvilli) and pleomorphic microvilli.

    • Interpretation: The presence of ropy microridges confirms active proliferation/regeneration rather than direct mutagenic transformation.

Risk Assessment & Human Relevance[2][3][4]

The SOPP case study supports a Threshold of Toxicological Concern (TTC) approach.

  • Species Differences: Humans produce acidic urine and have lower urinary protein concentrations than male rats. The precipitation of SOPP metabolites is thermodynamically unfavorable in human urine at typical exposure levels.

  • Dose-Response: The carcinogenic effect is non-linear. Below the dose required to elevate urinary pH and cause cytotoxicity (the NOAEL ), there is no tumor risk.

  • Regulatory Status: Because the mechanism is high-dose, sex-specific, and physically driven, SOPP is generally considered safe for humans at residue levels found in food (e.g., citrus fruits), provided exposure remains below the threshold for cytotoxicity.

References
  • IARC Monographs. (1999).[1][2] Sodium ortho-phenylphenate (Group 2B).[1][3] Vol 73.[4][1][3]

  • NTP Technical Report. (1986). Toxicology and Carcinogenesis Studies of Sodium 2-Phenylphenolate.[3][5] TR 301.

  • Cohen, S. M., & Lawson, T. A. (1995).[4] Rodent bladder tumors do not always predict for humans.[4] Cancer Letters, 93(1), 9-16.[4]

  • Fukushima, S., et al. (1986). Carcinogenicity of sodium o-phenylphenate in the urinary bladder of male rats.[3][6][7] Cancer Research, 46, 1223-1226.

  • Nakao, T., et al. (1983). The metabolic profile of sodium o-phenylphenate after subchronic oral administration to rats.[8] Food and Chemical Toxicology, 21(3), 325-329.[8]

Sources

Protocols & Analytical Methods

Method

HPLC method for sodium 2-phenylphenolate quantification in fruit

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Sodium 2-Phenylphenolate in Fruit Abstract This protocol details a robust, self-validating High-Performance Liquid Chromatography (HPLC) m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Sodium 2-Phenylphenolate in Fruit

Abstract

This protocol details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of Sodium 2-Phenylphenolate (SOPP) residues in citrus and pome fruits. Unlike generic phenolic assays, this method utilizes Fluorescence Detection (FLD) to achieve superior selectivity against complex fruit matrix interferences (e.g., terpenes, essential oils). Crucially, this guide addresses the stoichiometric conversion of the ionic sodium salt (SOPP) to the neutral o-phenylphenol (OPP) analyte during acidic extraction, ensuring compliance with EU MRLs (5–10 mg/kg) and US EPA tolerances.

Introduction & Regulatory Context

Sodium 2-phenylphenolate (SOPP) is a broad-spectrum post-harvest fungicide used to control storage rot (Penicillium spp.) in citrus fruits and pears. While applied as the water-soluble sodium salt (SOPP), the active antimicrobial moiety is the neutral phenol, o-phenylphenol (OPP), which forms upon contact with the acidic fruit environment (pH 3–4).

Regulatory Compliance:

  • EU Regulation (EC) No 396/2005: MRLs typically set at 5 mg/kg for citrus.

  • US EPA: Tolerance established at 10 ppm (40 CFR 180.129).

  • Residue Definition: Most regulatory bodies define the residue as "the sum of 2-phenylphenol and its salts, expressed as 2-phenylphenol."

The Analytical Challenge: Direct analysis of the salt form is unstable in Reverse Phase (RP) chromatography due to ionic interactions. Therefore, this protocol utilizes acidic hydrolysis to convert all residues to the neutral OPP form for retention on a C18 column, followed by mathematical back-calculation to SOPP if required.

Scientific Principles & Experimental Logic

The Acidic Extraction Imperative

SOPP (


) exists as a phenolate ion in neutral/basic solutions. To extract it efficiently into an organic solvent (Ethyl Acetate or Acetonitrile) and retain it on a hydrophobic C18 column, the pH must be lowered below the 

.
  • Mechanism: Adding HCl lowers the sample pH < 2.

  • Result:

    
    . The neutral phenol (
    
    
    
    ) partitions into the organic phase, while polar matrix components (sugars) remain in the aqueous phase.
Fluorescence vs. UV Detection

While OPP absorbs UV at 280 nm, citrus peels contain high concentrations of flavonoids (e.g., hesperidin, naringin) that also absorb in this region, causing baseline noise.

  • Expert Insight: Phenols exhibit strong native fluorescence. By targeting Excitation

    
     nm and Emission 
    
    
    
    nm, we achieve a Signal-to-Noise (S/N) ratio improvement of ~10x over UV detection and virtually eliminate matrix interference.

Visualizing the Workflow

Diagram 1: Analytical Workflow

This diagram illustrates the critical path from sample homogenization to data output, highlighting the acidification step.

SOPP_Workflow Sample Fruit Sample (Whole or Peel) Homogenize Cryogenic Milling (Homogenization) Sample->Homogenize Acidify Acid Hydrolysis (Add 1N HCl, pH < 2) Homogenize->Acidify Critical Step: Convert Salt to Phenol Extract Solvent Extraction (Ethyl Acetate or ACN) Acidify->Extract Partition to Organic Phase Cleanup Dispersive SPE (Removal of Waxes/Oils) Extract->Cleanup Remove Terpenes HPLC HPLC-FLD Analysis (C18 Column) Cleanup->HPLC Data Quantification (Calc: OPP x 1.129) HPLC->Data

Caption: Step-by-step extraction protocol emphasizing the acid hydrolysis required for SOPP recovery.

Materials and Methods

Reagents
  • Standard: o-Phenylphenol (OPP), analytical standard (>99%).

  • Solvents: Acetonitrile (HPLC Grade), Ethyl Acetate, Deionized Water (18.2 MΩ).

  • Additives: Phosphoric Acid (

    
    ) or Acetic Acid (for mobile phase buffering).
    
  • Extraction Acid: Hydrochloric Acid (1 N).[1]

Instrumentation
  • System: HPLC with Fluorescence Detector (e.g., Agilent 1260/1290 or Waters Arc).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why End-capped? To prevent peak tailing caused by the interaction of the phenolic hydroxyl group with free silanols on the silica support.

Protocol: Sample Preparation
  • Homogenization: Grind 500g of chopped fruit (peel + pulp) to a fine paste.

  • Weighing: Transfer 10.0 g of homogenate to a 50 mL centrifuge tube.

  • Acidification: Add 5 mL of 1 N HCl . Vortex for 1 min.

    • Validation Check: Verify pH is < 2 using a strip.

  • Extraction: Add 10 mL Ethyl Acetate . Shake vigorously (mechanical shaker) for 15 min.

  • Phase Separation: Centrifuge at 4000 rpm for 5 min.

  • Aliquot: Transfer 1 mL of the supernatant (organic layer) to a vial.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

    • Note: If the sample is high in citrus oil, a "freeze-out" step (store extract at -20°C for 1 hour) precipitates waxes before filtration.

Protocol: HPLC Conditions
ParameterSetting
Mobile Phase Isocratic: Acetonitrile : Water (0.1% H3PO4) (45 : 55 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection (FLD) Excitation: 285 nm
Detection (FLD) Emission: 340 nm
Run Time ~12 minutes (OPP retention typically ~6-8 min)

Results & Data Analysis

Stoichiometric Calculation

The HPLC calibrates using the neutral OPP standard. To report results as SOPP (if required by specific client protocols), apply the molecular weight correction factor.



  • Conversion Factor: 1.129

Note: If the regulation specifies "residue expressed as OPP," do not apply the factor.

Performance Metrics (Typical)
MetricValueNotes
Linearity (

)
> 0.999Range: 0.1 – 20.0 µg/mL
LOD 0.02 mg/kgLimit of Detection
LOQ 0.05 mg/kgLimit of Quantitation (well below 5.0 mg/kg MRL)
Recovery 85% – 105%Spiked at 1.0 and 10.0 mg/kg levels
Precision (RSD) < 3.5%Intra-day repeatability (n=6)
Diagram 2: Chemical Species & Detection Logic

This diagram explains the chemical transformation that ensures successful chromatography.

Species_Logic SOPP SOPP (Salt) Ionic / Water Soluble (In Fruit) OPP OPP (Phenol) Neutral / Hydrophobic (In Extract) SOPP->OPP Hydrolysis Acid + H+ (Acid) Acid->OPP C18 C18 Column Retention OPP->C18 Hydrophobic Interaction Signal Fluorescence Signal (Ex 285 / Em 340) C18->Signal Elution

Caption: Chemical conversion of ionic SOPP to neutral OPP enables C18 retention and fluorescence detection.

Troubleshooting & Expert Tips

  • Peak Tailing: Phenols are weak acids (

    
    ). If the mobile phase is neutral, partial ionization occurs, causing tailing. Always  maintain mobile phase pH < 4 using Phosphoric or Acetic acid.
    
  • Ghost Peaks: Citrus oils (limonene) elute late. If using an isocratic method, ensure the run time is long enough to clear the column, or add a "wash" gradient step (95% ACN) at the end of every 10th injection.

  • Low Recovery: Usually due to insufficient acidification. The pH must be acidic to drive the equilibrium fully to the neutral phenol form for Ethyl Acetate extraction.

References

  • AOAC International. (2005). Official Method 2005.06: Determination of o-Phenylphenol Residues in Citrus Fruits. Journal of AOAC International.[2]

  • European Food Safety Authority (EFSA). (2017).[3] Reasoned opinion on the review of the existing maximum residue levels for 2-phenylphenol. EFSA Journal, 15(1):4696.[3]

  • Kolbe, N., & Andersson, J. T. (2006).[4] Simple and sensitive determination of o-phenylphenol in citrus fruits using gas chromatography with atomic emission or mass spectrometric detection.[4] Journal of Agricultural and Food Chemistry, 54(16), 5736–5741.[4]

  • Food and Agriculture Organization (FAO). (2002). 2-Phenylphenol and its sodium salt: Residue Evaluation. FAO Plant Production and Protection Paper.

Sources

Application

Application Note: Quantitative Analysis of Sodium 2-Phenylphenolate (SOPP) Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Toxicological Significance of Sodium 2-Phenylphenolate Sodium 2-phenylphenolate (SOPP), the sodium salt of 2-phenylphenol (OPP), is a widely utilized biocide, valued for its fungicidal and bactericidal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Toxicological Significance of Sodium 2-Phenylphenolate

Sodium 2-phenylphenolate (SOPP), the sodium salt of 2-phenylphenol (OPP), is a widely utilized biocide, valued for its fungicidal and bactericidal properties.[1][2] It sees extensive application as a post-harvest treatment for fruits and vegetables, a disinfectant in industrial and hospital settings, and a preservative in various commercial products.[3] Given its widespread use, human exposure is a tangible concern, necessitating robust biomonitoring methods to assess exposure levels and understand its metabolic fate. Urine is the primary matrix for this assessment as SOPP is well-absorbed and its metabolites are rapidly excreted.[4] This application note provides a comprehensive, in-depth guide for the quantitative analysis of SOPP metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), detailing the metabolic pathway, a validated analytical protocol, and the scientific rationale underpinning the methodology.

Metabolic Fate of Sodium 2-Phenylphenolate: A Pathway to Excretion

Upon entering the body, sodium 2-phenylphenolate rapidly dissociates to its active form, 2-phenylphenol (OPP). The subsequent metabolic cascade, primarily occurring in the liver, is designed to increase the water solubility of the compound to facilitate its excretion. The main metabolic pathways are Phase II conjugation reactions, where OPP is directly conjugated with glucuronic acid or sulfate.[3] A secondary pathway involves Phase I hydroxylation, primarily at the 5-position of the phenol ring, to form 2,5-dihydroxybiphenyl (2,5-DHBP), also known as phenylhydroquinone (PHQ).[4][5] This hydroxylated metabolite is then also readily conjugated with glucuronides.[5] Consequently, the major metabolites found in urine are OPP-glucuronide, OPP-sulfate, and 2,5-DHBP-glucuronide.[4][5] Only a very small fraction of the parent OPP is excreted unchanged.[3][5]

It is of critical analytical importance to note that 2,5-DHBP is susceptible to rapid oxidation to its corresponding quinone form in aqueous solutions, which can complicate analysis.[5] This underscores the need for careful sample handling and prompt analysis or appropriate storage.

Below is a diagram illustrating the primary metabolic pathways of Sodium 2-Phenylphenolate.

SOPP_Metabolism cluster_phase2 SOPP Sodium 2-Phenylphenolate (SOPP) OPP 2-Phenylphenol (OPP) SOPP->OPP Dissociation PhaseI Phase I Metabolism (Hydroxylation) OPP->PhaseI PhaseII Phase II Metabolism (Conjugation) OPP->PhaseII DHBP 2,5-Dihydroxybiphenyl (2,5-DHBP) PhaseI->DHBP OPP_Conj OPP-Glucuronide OPP-Sulfate PhaseII->OPP_Conj PhaseII->OPP_Conj DHBP_Conj 2,5-DHBP-Glucuronide PhaseII->DHBP_Conj DHBP->PhaseII Conjugation Excretion Urinary Excretion OPP_Conj->Excretion DHBP_Conj->Excretion

Caption: Metabolic pathway of Sodium 2-Phenylphenolate (SOPP).

Analytical Workflow: From Urine to Quantifiable Data

The successful quantification of SOPP metabolites from a complex biological matrix like urine hinges on a meticulously executed analytical workflow. Each step is designed to isolate the target analytes, prepare them for instrumental analysis, and ensure accurate and reproducible results. The major challenge in this analysis is that the primary metabolites are present as water-soluble conjugates, which are not directly amenable to GC-MS analysis due to their low volatility. The workflow, therefore, must include a hydrolysis step to liberate the parent phenols, followed by extraction and derivatization.

The following diagram provides a high-level overview of the complete analytical protocol.

GCMS_Workflow Sample 1. Urine Sample Collection (& Storage at -40°C) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (LLE) (Ethyl Acetate) Hydrolysis->Extraction Derivatization 4. Silylation (MSTFA) Extraction->Derivatization Analysis 5. GC-MS Analysis (SIM Mode) Derivatization->Analysis Quant 6. Data Processing & Quantification Analysis->Quant

Caption: GC-MS analytical workflow for SOPP metabolites in urine.

Detailed Protocols and Methodologies

Part 1: Sample Preparation

1.1. Enzymatic Hydrolysis of Conjugated Metabolites

  • Rationale: The vast majority of SOPP metabolites are excreted as glucuronide and sulfate conjugates. These conjugates are highly polar and non-volatile, making them unsuitable for direct GC-MS analysis. Enzymatic hydrolysis, using an enzyme preparation containing both β-glucuronidase and arylsulfatase (e.g., from Helix pomatia), is a gentle and effective method to cleave these linkages and liberate the free phenolic metabolites (OPP and 2,5-DHBP).[6] While acid hydrolysis is an alternative, it can be harsher and may lead to the degradation of other urinary components, potentially creating interfering artifacts.[7] Some studies have also shown that using a combined β-glucuronidase/arylsulfatase enzyme might lead to an underestimation of total OPP, making careful validation of the chosen hydrolysis method crucial.[3]

  • Protocol:

    • Thaw frozen urine samples to room temperature. Vortex to ensure homogeneity.

    • Pipette 1.0 mL of urine into a 15 mL screw-cap glass tube.

    • Add an internal standard solution (e.g., a stable isotope-labeled analog of OPP such as ¹³C₆-OPP) to each sample, quality control, and calibration standard.[8]

    • Add 1.0 mL of 1.0 M sodium acetate buffer (pH 5.0) to each tube.

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1, ≥30 units/µL urine).[6]

    • Cap the tubes tightly and vortex gently.

    • Incubate the samples in a shaking water bath at 37°C for 4 hours to ensure complete hydrolysis.[6]

1.2. Liquid-Liquid Extraction (LLE)

  • Rationale: Following hydrolysis, the liberated phenolic metabolites must be separated from the complex urinary matrix (salts, urea, proteins, etc.). LLE is a robust and widely used technique for this purpose.[9] Ethyl acetate is a common solvent choice for extracting phenolic compounds due to its appropriate polarity. Adjusting the pH to be acidic ensures that the phenolic hydroxyl groups are protonated, making the analytes less polar and more readily extracted into the organic phase.

  • Protocol:

    • After incubation, cool the tubes to room temperature.

    • Acidify the samples to approximately pH 2 by adding 100 µL of concentrated hydrochloric acid (HCl). Check the pH with pH paper.

    • Add 5.0 mL of ethyl acetate to each tube.

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction (steps 3-6) with a second 5.0 mL aliquot of ethyl acetate and combine the organic extracts.

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

Part 2: Derivatization

2.1. Silylation of Phenolic Hydroxyl Groups

  • Rationale: Even after hydrolysis and extraction, the free phenolic metabolites (OPP and 2,5-DHBP) possess polar hydroxyl groups that can lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet. Derivatization is a crucial step to replace the active hydrogens on these hydroxyl groups with a non-polar functional group, thereby increasing the volatility and thermal stability of the analytes.[4][10] Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a highly effective and common method for derivatizing hydroxyl groups to form their more volatile trimethylsilyl (TMS) ethers.[11][12] This reaction must be performed under anhydrous conditions, as silylating reagents are highly sensitive to moisture.[10]

  • Protocol:

    • Ensure the dried extracts from the LLE step are completely free of water.

    • To the dried residue, add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of MSTFA.

    • Cap the tubes tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or oven.

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

Part 3: GC-MS Instrumental Analysis

3.1. Chromatographic Separation and Mass Spectrometric Detection

  • Rationale: The derivatized extract contains a mixture of compounds. Gas chromatography separates these components based on their boiling points and interaction with the stationary phase of the GC column. A non-polar column, such as one with a 5% phenyl methylpolysiloxane phase (e.g., DB-5MS or HP-5MS), is well-suited for separating the TMS-derivatized phenolic compounds.[13][14] The mass spectrometer serves as a highly sensitive and selective detector. For quantitative analysis, operating in Selected Ion Monitoring (SIM) mode is preferred. SIM mode enhances sensitivity and selectivity by monitoring only a few characteristic ions for each target analyte and internal standard, rather than scanning the entire mass range.[13]

  • Instrumental Parameters (Example):

ParameterSetting
Gas Chromatograph
GC ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature280°C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial 70°C, hold 2 min; ramp to 190°C at 30°C/min; ramp to 290°C at 5°C/min, hold 10 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Target Ions (m/z) (Quantifier ion in bold)
OPP-TMS242 , 227, 152
2,5-DHBP-diTMS330 , 315, 225
¹³C₆-OPP-TMS (IS)248 , 233, 158

Data Analysis and Quality Control

Quantification is achieved by constructing a calibration curve using the response ratio of the analyte to the internal standard. Urine samples fortified with known concentrations of OPP and 2,5-DHBP standards are processed alongside the unknown samples to create the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended as it closely mimics the behavior of the native analyte during extraction and derivatization, correcting for any variations in sample processing and instrument response.[8]

Method Validation Parameters:

The reliability of this method should be established through a rigorous validation process. Key parameters to assess include:

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) > 0.9950.996 - 0.999[13][15]
Limit of Detection (LOD) S/N ≥ 30.006 - 1.0 ng/mL[8][13]
Limit of Quantitation (LOQ) S/N ≥ 100.1 - 1.0 ng/mL[8][11]
Accuracy (Recovery) 80 - 120%84 - 107%[8][14][15]
Precision (RSD) < 15%< 10%[11][13]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative determination of sodium 2-phenylphenolate metabolites in human urine by GC-MS. The described workflow, from enzymatic hydrolysis through silylation and instrumental analysis, offers a robust and sensitive method for biomonitoring studies. By understanding the causality behind each experimental choice—the necessity of hydrolysis, the principles of extraction, and the requirement for derivatization—researchers can confidently implement and adapt this methodology to achieve accurate and reliable data in the assessment of human exposure to this widely used biocide.

References

  • Ye, X., Kuklenyik, Z., Needham, L. L., & Calafat, A. M. (2005). Quantification of phenolic metabolites of environmental chemicals in human urine using gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Chromatography B, 820(2), 229-236. [Link]

  • Díaz-Galiano, F. J., & Ballesteros, O. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(4), 69. [Link]

  • Bartels, M. J., & Timchalk, C. (1997). Determination of ortho-phenylphenol in human urine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 703(1-2), 97-104. [Link]

  • Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Guo, J., Wang, L., Lv, J., Zhang, J., Liu, H., & Li, Y. (2014). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated-silica-gel, and gas chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(17), 4131-4141. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 92. [Link]

  • Dias, D. A., Jones, O. A., Beale, D. J., Boughton, B. A., Benheim, D., & Kouremeles, A. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 38. [Link]

  • Saito, T., Kojima, R., Takeichi, T., & Numazawa, S. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(2), 181-190. [Link]

  • Khan, U., Jahangir, M., Nazir, M., Shakoor, A., Ahmad, E., Haider, H. M. F., ... & Ali, A. (2025). Development of an efficient Gas Chromatography-Mass Spectrometry (GC-MS) method for the estimation of extractable ortho-phenylphenol (OPP) contents in textile and leather test specimens. SSRN. [Link]

  • Klimowska, A., Wynendaele, E., & Wielgomas, B. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. Scientific Reports, 13(1), 4496. [Link]

  • Azzouz, A., Rasheed, H., & Ballesteros, E. (2019). A multi-residue method for GC–MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. Food Chemistry, 292, 16-24. [Link]

  • Bérubé, M., & Lemieux, L. (2018). New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(27), 7149-7158. [Link]

  • Øiestad, E. L., Berg, T., & Kristoffersen, L. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 999. [Link]

  • Lee, J., & Kim, U. J. (2014). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Bulletin of the Korean Chemical Society, 35(11), 3323-3328. [Link]

  • Takahashi, K., Horie, M., & Hirose, Y. (2008). [Determination of diphenyl and o-phenylphenol in agricultural products by GC/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 49(6), 403–406. [Link]

  • Dwivedi, P., Calafat, A. M., & Valentin-Blasini, L. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 222, 210-216. [Link]

  • Schantz, M. M., Benner, B. A., Jr, Heckert, S. L., Hoguet, J. P., Keller, J. M., Lang, B. E., ... & Wise, S. A. (2015). Development of urine standard reference materials for metabolites of organic chemicals including polycyclic aromatic hydrocarbons, phthalates, and phenols. Analytical and Bioanalytical Chemistry, 407(10), 2945-2954. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23675735, Sodium o-phenylphenol. Retrieved February 13, 2026, from [Link].

  • Øiestad, E. L., Berg, T., & Kristoffersen, L. (2024). Automated enzymatic hydrolysis of urine samples for improved systematic toxicological analysis of drug-facilitated sexual assault cases. Drug testing and analysis, 16(11), 1254-1270. [Link]

  • Wang, Y. F., Hsieh, Y. Z., & Huang, T. Y. (2016). Determination of multiple drugs of abuse in human urine using dispersive liquid-liquid microextraction and capillary electrophoresis with PDA detection. Journal of food and drug analysis, 24(3), 619–628. [Link]

  • Nakao, M., Aoyama, T., & Baba, T. (1988). The metabolic profile of sodium o-phenylphenate after subchronic oral administration to rats. Food and Chemical Toxicology, 26(4), 305-310. [Link]

  • Mondal, P., Hegde, A. U., & Shrilaxmi, V. (2018). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry : IJCB, 33(2), 224–228. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Idaho State Police Forensic Services. (2014). 2.4.1 General Extraction of Urine for Basic and Neutral or Acidic and Neutral Compounds. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). List of Metabolic Pathways. [Link]

  • Lu, H., & Li, C. (2007). Natural Polyphenol Disposition via Coupled Metabolic Pathways. Current drug metabolism, 8(8), 887–899. [Link]

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Method

Application Notes &amp; Protocols for the Use of Sodium 2-phenylphenolate in Wood Preservation Research

Prepared by: Gemini, Senior Application Scientist Foreword This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of wood preservation and material science. It...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of wood preservation and material science. It details the application of Sodium 2-phenylphenolate (also known as Sodium o-phenylphenate, SOPP) as a fungicidal agent for wood. The protocols and insights herein are synthesized from established scientific principles and field-proven methodologies to ensure accuracy, repeatability, and a deep understanding of the underlying mechanisms. Our objective is to move beyond simple procedural lists, offering a self-validating system of experimentation grounded in authoritative data.

Part 1: Scientific Principles and Rationale

Introduction to Sodium 2-phenylphenolate (SOPP)

Sodium 2-phenylphenolate (CAS RN: 132-27-4) is the sodium salt of 2-phenylphenol (OPP).[1] It presents as a white to beige flaky solid that is highly soluble in water, yielding a basic solution with a pH typically ranging from 12.0 to 13.5.[2][3] This high solubility and alkalinity are key characteristics influencing its application as a wood preservative. Historically, SOPP and its parent compound have been used across various industries as fungicides, germicides, disinfectants, and preservatives, notably in the post-harvest treatment of fruits and in building materials.[1][4][5]

In aqueous solutions, SOPP dissociates, and under environmentally relevant pH conditions (pH 4-9), the equilibrium favors the formation of 2-phenylphenol, which is the primary active fungitoxic agent.[6] Its use in wood preservation stems from its efficacy against a broad spectrum of wood-decaying fungi.[7][8]

Mechanism of Action

The biocidal activity of 2-phenylphenol, the active form of SOPP, is primarily attributed to its ability to disrupt cellular integrity. As a phenolic compound, its proposed mechanism involves:

  • Cell Membrane Disruption: The lipophilic nature of the phenyl group allows the molecule to penetrate the lipid-rich cell membranes of fungal hyphae. This integration disrupts the membrane's structure and function, leading to increased permeability.

  • Inhibition of Cellular Respiration: The disruption of the proton motive force across the mitochondrial membrane inhibits ATP synthesis, effectively halting cellular respiration.

  • Protein Denaturation: At higher concentrations, phenolic compounds can denature essential enzymes and structural proteins, leading to a complete loss of cellular function and cell death.

The high pH of the initial SOPP treatment solution can also contribute to the surface modification of wood, potentially enhancing the initial penetration of the preservative.

Data Summary: Physicochemical Properties
PropertyValueSource
Chemical Name Sodium [1,1'-biphenyl]-2-olate[2]
Synonyms Sodium o-phenylphenate, SOPP, Dowicide A[1][2][9]
CAS Number 132-27-4[4]
Molecular Formula C₁₂H₉NaO[2][10]
Molar Mass 192.19 g/mol [2][10]
Appearance White to beige flaky solid[1][9]
Water Solubility High; 1220 g/kg (35 °C)[10][11]
pH of Solution 12.0 - 13.5 (basic)[2][3]
Environmental Fate Readily biodegradable in surface water[6][11]

Part 2: Experimental Protocols

Protocol: Preparation of SOPP Treatment Solutions

This protocol describes the preparation of aqueous SOPP solutions for wood treatment. Due to the basic nature of the solution, appropriate personal protective equipment (PPE) is mandatory.

Materials:

  • Sodium 2-phenylphenolate (SOPP), technical grade or higher

  • Deionized or distilled water

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar

  • Weighing balance

  • pH meter

Procedure:

  • Safety First: Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Determine Concentration: Decide on the target concentrations for your study. Common concentrations for fungicidal treatments range from 0.5% to 3.0% (w/v).

  • Calculation: For a 1.0% (w/v) solution, you will dissolve 10.0 g of SOPP in a final volume of 1000 mL of water.

    • Mass (g) = Target Concentration (%) × Final Volume (mL) / 100

  • Dissolution: a. Measure approximately 80% of the final required volume of deionized water into a beaker. b. Place the beaker on a magnetic stirrer and add the stir bar. c. Slowly add the pre-weighed SOPP powder to the vortex of the stirring water to prevent clumping. d. Continue stirring until all SOPP is completely dissolved. SOPP is highly soluble, so this should occur rapidly.[10][11]

  • Volume Adjustment & pH Measurement: a. Transfer the solution to a volumetric flask. b. Add deionized water to reach the final desired volume and mix thoroughly. c. Calibrate a pH meter and measure the pH of the final solution. Record this value. The expected pH will be highly alkaline.[2]

  • Storage: Store the prepared solution in a clearly labeled, sealed container. For short-term storage, room temperature is acceptable.

Protocol: Wood Sample Preparation and Treatment

This protocol outlines the vacuum-pressure impregnation of wood samples, a standard method for ensuring deep and uniform penetration of preservatives.[12]

Materials:

  • Wood samples (e.g., Southern Pine, Scots Pine sapwood), cut to standard dimensions (e.g., 19x19x19 mm for soil-block tests).

  • Drying oven

  • Desiccator with desiccant

  • Analytical balance

  • Vacuum/pressure impregnation chamber

  • SOPP treatment solution (from Protocol 2.1)

Procedure:

  • Sample Conditioning: a. Label each wood block with a unique identifier using a permanent marker or engraving tool. b. Place the blocks in a drying oven at 103 ± 2°C until a constant weight is achieved (typically 24 hours). c. Transfer the oven-dried blocks to a desiccator to cool to room temperature.

  • Initial Weight Measurement: a. Weigh each conditioned block to the nearest 0.001 g. This is the initial dry weight (W₁).

  • Impregnation Cycle: a. Place the wood blocks in the impregnation chamber, using weights to ensure they remain submerged in the treatment solution. b. Flood the chamber with the prepared SOPP solution. c. Initial Vacuum: Apply a vacuum of -85 to -95 kPa for 30 minutes. This removes air from the wood cell lumens, facilitating preservative uptake. d. Pressure Phase: Release the vacuum and apply a pressure of 800 to 1000 kPa for 60 minutes. This forces the preservative deep into the wood structure. e. Final Vacuum: Release the pressure and apply a short final vacuum (10-15 minutes) to remove excess surface solution.

  • Post-Treatment Weight: a. Remove the blocks from the chamber, wipe off any surface liquid, and immediately weigh them. This is the wet weight after treatment (W₂).

  • Preservative Retention Calculation: a. The preservative uptake and retention can be calculated as follows:

    • Solution Uptake ( kg/m ³) = [(W₂ - W₁) / Wood Volume (m³)]
    • Preservative Retention ( kg/m ³) = Solution Uptake × Solution Concentration (%) b. The Weight Percent Gain (WPG) can also be calculated after re-drying the blocks:
    • WPG (%) = [(W₃ - W₁) / W₁] × 100, where W₃ is the oven-dry weight after treatment and fixation.
  • Fixation and Conditioning: a. Store the treated blocks in a sealed plastic bag for 7 days at room temperature to allow for fixation and distribution of the chemical within the wood structure. b. Following fixation, air-dry the blocks in a fume hood for at least 14 days or until they reach a stable weight.

Protocol: Evaluating Leaching Resistance

Leaching is a critical parameter for preservatives intended for outdoor use. This protocol is adapted from standard laboratory leaching tests.[13][14]

Materials:

  • Treated and conditioned wood blocks (from Protocol 2.2)

  • Untreated control blocks

  • Large beaker or flask

  • Deionized water

  • Shaking water bath or orbital shaker

Procedure:

  • Sample Immersion: a. Place the treated wood blocks into a beaker. Use a weight to keep them fully submerged. b. Add deionized water at a ratio of 10:1 water volume to wood volume.

  • Leaching Cycles: a. Place the beaker in a shaking water bath at a constant temperature (e.g., 25°C) for a defined period. A typical leaching schedule involves multiple water changes. b. Example schedule: Collect leachate and replace with fresh deionized water at 6 hours, 24 hours, 48 hours, and then every 48 hours for a total of 14 days.

  • Leachate Analysis (Optional): a. The collected water samples (leachate) can be analyzed for SOPP/OPP concentration using methods like High-Performance Liquid Chromatography (HPLC) to quantify the leaching rate.

  • Final Weight and Efficacy Testing: a. After the final leaching cycle, remove the blocks, oven-dry them to a constant weight (W₄), and re-weigh. b. The amount of leached preservative can be estimated by the difference in dry weight before (W₃) and after (W₄) leaching. c. These leached blocks should then be used in fungal decay resistance tests (Protocol 2.4) to assess the performance of the remaining, fixed preservative.

Protocol: Fungal Decay Resistance (Soil-Block Test)

This protocol assesses the efficacy of the SOPP treatment against common wood-destroying fungi, such as the brown-rot fungus Gloeophyllum trabeum or the white-rot fungus Trametes versicolor.

Materials:

  • Treated (leached and unleached) and untreated control wood blocks

  • Soil-block culture bottles containing a fungal-colonized feeder strip on a soil substrate

  • Active cultures of wood-decay fungi

  • Incubator set to optimal fungal growth conditions (e.g., 27°C and 70% relative humidity)

Procedure:

  • Sterilization: Sterilize the conditioned test blocks (treated and untreated) via a suitable method (e.g., gamma irradiation or ethylene oxide). Oven drying is not suitable as it can degrade the preservative.

  • Inoculation: Aseptically place one test block onto the surface of the actively growing fungus in each soil-block bottle.

  • Incubation: Place the bottles in an incubator for a standard period, typically 12-16 weeks.

  • Harvest and Final Weight: a. At the end of the incubation period, carefully remove the blocks from the bottles, removing any superficial fungal mycelium. b. Oven-dry the blocks at 103 ± 2°C to a constant weight. c. Weigh the final oven-dry weight (W₅).

  • Mass Loss Calculation: a. Calculate the percentage of mass loss for each block due to fungal decay:

    • Mass Loss (%) = [(W₁ - W₅) / W₁] × 100 (using the initial dry weight W₁ for unleached blocks)
    • For leached blocks, the pre-leaching dry weight (W₃) should be used as the initial weight for an accurate mass loss calculation.
  • Data Analysis: Compare the mass loss of treated blocks to the untreated controls. A lower mass loss indicates effective protection.

Part 3: Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

Wood_Preservation_Workflow cluster_prep Preparation Phase cluster_treat Treatment & Analysis cluster_test Performance Evaluation A 1. Condition & Weigh Wood Blocks (W₁) C 3. Vacuum-Pressure Impregnation A->C B 2. Prepare SOPP Treatment Solution B->C D 4. Calculate Preservative Retention C->D E 5. Condition & Dry Treated Blocks D->E F 6a. Leaching Test (Protocol 2.3) E->F G 6b. Fungal Decay Test (Unleached, Protocol 2.4) E->G H 7. Fungal Decay Test (Leached, Protocol 2.4) F->H I 8. Calculate & Compare Mass Loss Data G->I H->I

Caption: Workflow for treating wood with SOPP and evaluating its efficacy.

Proposed Mechanism of Action Diagram

Mechanism_of_Action cluster_fungus Fungal Cell Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption Membrane->Disruption leads to Cytoplasm Cytoplasm (Enzymes, ATP Synthesis) Death Cell Death Cytoplasm->Death causes SOPP SOPP (in solution) OPP 2-Phenylphenol (Active Form) SOPP->OPP dissociates OPP->Membrane penetrates Disruption->Cytoplasm affects

Caption: Proposed fungicidal mechanism of Sodium 2-phenylphenolate.

Part 4: References

  • Screening assessment - sodium ortho-phenylphenate; SOPP - Canada.ca. (2022). Retrieved from [Link]

  • Xiao, Y., Simonsen, J., & Morrell, J.J. (2002). Effects of Water Flow Rate and Temperature on Leaching From Creosote-Treated Wood. Res. Note. FPL-RN-0286. U.S. Department of Agriculture, Forest Service, Forest Products Laboratory. Retrieved from [Link]

  • IARC. (1999). ortho-Phenylphenol and its sodium salt. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon: IARC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23675735, SODIUM o-PHENYLPHENOL. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]

  • ChemBK. (2024). sodium o-phenylphenolate. Retrieved from [Link]

  • World Health Organization. (2003). 2-Phenylphenol in Drinking-water. WHO/SDE/WSH/03.04/55. Retrieved from [Link]

  • Haz-Map. (n.d.). Sodium o-phenylphenol. Retrieved from [Link]

  • Baysal, E., et al. (2014). effects of silica gel on leaching resistance and thermal properties of impregnated wood. Wood Research, 59(1), 99-108. Retrieved from [Link]

  • Schoknecht, U., et al. (2015). Laboratory leaching tests on treated wood according to different harmonised test procedures. International Wood Products Journal, 6(1), 29-37. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1999). 2-PHENYLPHENOL AND ITS SODIUM SALT (056). Retrieved from [Link]

  • Lupsea, M. O., et al. (2012). Leaching From New Generation Treated Wood: A Chemical Approach. WIT Transactions on Ecology and the Environment, 162, 529-540. Retrieved from [Link]

  • Broda, M. (2020). Natural Compounds for Wood Protection against Fungi-A Review. Molecules, 25(15), 3538. Retrieved from [Link]

  • Lebow, S. (2000). Coatings Minimize Leaching From Treated Wood. Forest Products Laboratory, Techline. Retrieved from [Link]

  • Western Wood Preservers Institute. (n.d.). Today's Wood Preservatives. Retrieved from [Link]

  • World Health Organization. (2017). Guidelines for Drinking-water Quality, 4th Edition. Retrieved from [Link] [Link is to the general guidelines, specific data on 2-phenylphenol is found within related WHO documents].

  • Kartal, S. N., et al. (2009). Antifungal properties of some plant extracts used as wood preservatives. International Biodeterioration & Biodegradation, 63(4), 492-497. Retrieved from [Link]

  • Broda, M., & Popescu, C. M. (2019). Natural Compounds for Wood Protection against Fungi—A Review. Molecules, 25(15), 3538. Retrieved from [Link]

  • De Groot, R. C. (1992). Selection and Use of Preservative-treated Wood. Forest Products Laboratory, U.S. Department of Agriculture. Retrieved from [Link]

  • The Canadian Wood Council (CWC). (n.d.). Durability by treatment. Retrieved from [Link]

  • Schultz, T. P., & Nicholas, D. D. (2022). Antifungal Agents in Wood Protection—A Review. Molecules, 27(19), 6432. Retrieved from [Link]

Sources

Application

Experimental Design for Efficacy Testing of Sodium 2-Phenylphenolate: An Application Note and Protocol Guide

Abstract This guide offers a detailed framework for researchers, scientists, and professionals in drug development to design and execute robust efficacy testing of sodium 2-phenylphenolate.[1] As a broad-spectrum antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide offers a detailed framework for researchers, scientists, and professionals in drug development to design and execute robust efficacy testing of sodium 2-phenylphenolate.[1] As a broad-spectrum antimicrobial agent, its application spans various sectors, including use as a disinfectant and preservative.[1][2][3] This document provides comprehensive, step-by-step protocols for evaluating its bactericidal, fungicidal, and virucidal properties, emphasizing scientifically sound experimental design and adherence to international standards to ensure data integrity and reproducibility.

Introduction to Sodium 2-Phenylphenolate

Sodium 2-phenylphenolate is the sodium salt of 2-phenylphenol and functions as a versatile biocide.[1] Its primary applications include serving as a disinfectant in agricultural and industrial settings, and as a preservative in a variety of products like paints, adhesives, and textiles.[2][3][4] The antimicrobial efficacy of phenolic compounds like sodium 2-phenylphenolate is largely attributed to their ability to disrupt microbial cell membranes.[5] This disruption leads to increased permeability and leakage of intracellular components, ultimately causing cell death.[5] The presence of hydroxyl groups on the phenol structure is key to this activity.[6]

Foundational Principles for Efficacy Testing

A scientifically valid efficacy study for any antimicrobial, including sodium 2-phenylphenolate, must be built upon a foundation of core principles to ensure the reliability and acceptance of the generated data. Adherence to standardized protocols from bodies like the AOAC, ASTM, and ISO is crucial for regulatory compliance and consistency.[7]

Key Considerations for Robust Experimental Design:

  • Selection of Relevant Test Organisms: The choice of microorganisms should directly correlate with the intended application of the product. For general disinfectant claims, a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Salmonella enterica) bacteria is standard.[8][9][10] For fungicidal claims, organisms like Aspergillus brasiliensis and Trichophyton mentagrophytes are commonly used.[10] Virucidal testing requires specific viruses based on the product's intended use, such as Adenovirus or Norovirus.[11][12]

  • Standardized Inoculum Preparation: The concentration of the microbial challenge is a critical variable. A consistent and reproducible inoculum density, typically in the range of 10⁵ to 10⁸ colony-forming units per milliliter (CFU/mL), is essential for accurate assessment.[13][14][15]

  • Inclusion of Stringent Controls:

    • Positive Control: A well-characterized disinfectant with known efficacy against the test organisms.

    • Negative Control (Vehicle Control): The diluent used to prepare the sodium 2-phenylphenolate solution (e.g., sterile water) to ensure it has no inherent antimicrobial activity.

    • Neutralizer Controls: It is imperative to demonstrate that the neutralizing agent effectively stops the antimicrobial action of the sodium 2-phenylphenolate without being toxic to the microorganisms.[16][17][18]

  • Simulation of In-Use Conditions: Testing should mimic the real-world environment where the product will be used.[7] This includes:

    • Contact Time: The duration the disinfectant must remain wet on a surface to achieve the desired level of microbial kill.[19]

    • Temperature and Humidity: These environmental factors can significantly influence disinfectant efficacy.[20]

    • Presence of Organic Soil: Disinfectants are often used on soiled surfaces. The presence of organic matter, such as blood or serum, can inactivate some disinfectants.[19][20][21] Testing with a representative organic load is often a regulatory requirement.

    • Surface Type: The material of the surface being disinfected can impact efficacy.[20]

Experimental Workflows and Protocols

Visualizing the Testing Process

Efficacy_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis A Select and Prepare Test Organisms D Inoculate Carriers or Suspension A->D B Prepare Sodium 2-Phenylphenolate Dilutions E Apply Disinfectant for Specified Contact Time B->E C Prepare Test Surfaces (Carriers) if applicable C->D D->E F Neutralize Disinfectant Action E->F G Enumerate Surviving Microorganisms F->G H Calculate Log Reduction G->H

Sources

Method

using sodium 2-phenylphenolate in metalworking fluid biocide studies

Application Note: Optimizing Sodium 2-Phenylphenolate (SOPP) Efficacy in Metalworking Fluids Abstract Sodium 2-phenylphenolate (SOPP) serves as a critical antimicrobial agent in water-miscible metalworking fluids (MWFs),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Sodium 2-Phenylphenolate (SOPP) Efficacy in Metalworking Fluids

Abstract

Sodium 2-phenylphenolate (SOPP) serves as a critical antimicrobial agent in water-miscible metalworking fluids (MWFs), offering broad-spectrum efficacy against Pseudomonas spp., Mycobacterium immunogenum, and fungal contaminants. However, its efficacy is inextricably linked to the thermodynamic stability of the fluid’s pH. This guide provides a rigorous technical framework for evaluating SOPP, moving beyond simple kill-curve studies to complex, multi-week challenge protocols (ASTM E2275 adaptation). It addresses the physicochemical "death spiral" of phenolic precipitation and provides validated analytical methods for distinguishing active biocide from degraded byproducts.

Mechanistic Basis & The "pH Trap"

Expert Insight: The most common failure mode in SOPP application is not microbial resistance, but hydrolytic precipitation.

SOPP (


) is the water-soluble salt of 2-phenylphenol (OPP).[1] Its antimicrobial activity relies on the partitioning of the non-ionized phenolic moiety into the microbial cell membrane, causing disruption of the electrochemical proton gradient and subsequent protein denaturation.

However, a critical equilibrium exists. In MWF concentrates and tank-side fluids maintained at pH > 9.0, SOPP remains soluble and active. If microbial metabolism (acidogenesis) drives the pH below 8.5, the equilibrium shifts toward the insoluble free acid (OPP). This creates a feedback loop:

  • Bacteria produce organic acids.

  • Fluid pH drops.

  • SOPP converts to insoluble OPP (precipitate).

  • Bioavailable biocide concentration drops.

  • Bacterial growth accelerates, producing more acid.

Figure 1: The Physicochemical Equilibrium of SOPP

SOPP_Mechanism cluster_0 Alkaline MWF (pH > 9.0) cluster_1 Acidic Shift (pH < 8.0) cluster_2 Target Cell SOPP SOPP (Ionic) Water Soluble Reservoir OPP OPP (Non-Ionic) Lipophilic Precipitates out of solution SOPP->OPP Acidification (H+) OPP->SOPP Alkaline Buffer (OH-) Membrane Cell Membrane Partitioning OPP->Membrane Diffusion Lysis Cell Lysis Protein Denaturation Membrane->Lysis Disruption

Caption: The pH-dependent equilibrium of SOPP. Efficacy requires maintaining the ionic reservoir while allowing sufficient non-ionic species to penetrate the lipid membrane.

Experimental Design Strategy: The Microcosm Approach

Evaluating SOPP requires a "microcosm" design that mimics the nutrient-rich, multi-phasic environment of a sump. Simple broth dilution methods (MICs in Tryptic Soy Broth) are invalid for MWF applications because they fail to account for:

  • Oil-Water Partitioning: SOPP may migrate into the oil phase of an emulsion, reducing aqueous phase bioavailability.

  • Complexation: Cationic contaminants (Ca²⁺, Mg²⁺) in hard water can interact with the anionic phenolate.

Recommended Matrix: Use a semi-synthetic MWF formulation diluted to 5% v/v in synthetic hard water (200 ppm CaCO₃).

Protocol A: Modified ASTM E2275 Challenge Test

This protocol adapts ASTM E2275 (Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance) to specifically stress-test SOPP stability.

Objective: Determine the "biostatic" longevity of SOPP under repeated microbial insult.

Materials
  • Inoculum: Mixed consortium of Pseudomonas aeruginosa (ATCC 15442), Escherichia coli (ATCC 11229), and Mycobacterium immunogenum (ATCC 700505).

    • Note: Include Mycobacteria as they are resistant to many biocides and are a key health hazard (Hypersensitivity Pneumonitis) in MWF.

  • Test Vessels: 1L Erlenmeyer flasks containing 500mL MWF.

  • Aeration: Aquarium pumps delivering continuous aeration (mimicking sump recirculation).

Workflow Steps
  • Conditioning (Week 0):

    • Prepare 5% MWF emulsion.

    • Dose SOPP at varying concentrations: 0% (Control), 0.05%, 0.10%, 0.15%, 0.20%.

    • Measure initial pH and Alkalinity.

  • Inoculation (Weekly):

    • Inoculate flasks with

      
       CFU/mL of the mixed consortium.
      
    • Crucial Step: Add 0.1% peptone or sterile metal chips (cast iron) to simulate nutrient load and surface area for biofilm formation.

  • Incubation & Aeration:

    • Incubate at

      
      .
      
    • Aerate for 5 days; stop aeration for 2 days (weekend shutdown simulation).

  • Sampling (Weekly - Day 0 and Day 5):

    • Extract 5mL sample.[1]

    • Neutralization: Dilute 1:10 into Letheen Broth (contains Lecithin and Tween 80) to neutralize the phenolic active.

    • Plate on Tryptic Soy Agar (bacteria) and Middlebrook 7H10 (Mycobacteria).

  • Re-Inoculation:

    • If counts are

      
       CFU/mL, re-inoculate the same flask.
      
    • Repeat for 6–12 weeks or until failure (

      
       CFU/mL for two consecutive readings).
      

Figure 2: ASTM E2275 Workflow for SOPP Evaluation

ASTM_Workflow Start Prepare Microcosms (MWF + SOPP) Inoculate Weekly Challenge (10^6 CFU/mL + Chips) Start->Inoculate Incubate Incubate 5 Days (Aerated) Inoculate->Incubate Shutdown Weekend Shutdown (2 Days Anoxic) Incubate->Shutdown Sample Sample & Neutralize (Letheen Broth) Shutdown->Sample Decision Count < 10^3? Sample->Decision Decision->Inoculate Yes (Pass) Fail Test Failure (Biofilm/Resistance) Decision->Fail No (Fail)

Caption: Cyclic workflow for evaluating biostatic longevity. Weekend shutdowns are critical for allowing anaerobic recovery of facultative organisms.

Protocol B: Analytical Validation (HPLC)

Biological data must be corroborated with chemical analysis to confirm SOPP stability.

Method Principle: High-Performance Liquid Chromatography (HPLC) with UV detection.[2] Why this is needed: To distinguish between "biocide consumption" (killing bugs) and "biocide degradation" (instability).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (50:[3]50) + 0.1% Phosphoric Acid.

    • Note: The acid is required to protonate the phenolate to phenylphenol for consistent retention on the C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm .

  • Sample Prep: Filter MWF sample through 0.45µm PTFE filter. Dilute in mobile phase.

Data Presentation Template:

TimepointBacterial Count (CFU/mL)pH ValueSOPP Conc. (HPLC)Status
Week 0< 10^29.41500 ppmPass
Week 4< 10^29.21420 ppmPass
Week 810^48.6800 ppmWarning
Week 1210^77.8< 50 ppmFAIL

Safety & Neutralization Standards

Neutralization Verification: Before running efficacy studies, you must validate that your sampling fluid stops the biocide action.

  • Neutralizer: Letheen Broth or Dey-Engley (D/E) Neutralizing Broth .

  • Validation: Spike neutralizer with SOPP, then add bacteria. Recovery must be within 0.5 log of a PBS control.

Safety Precautions:

  • HSE Profile: SOPP is a Class 2B carcinogen (IARC) and severe eye irritant.

  • Handling: All powder weighing must occur in a biosafety cabinet or fume hood.

  • Disposal: Phenolic waste must be segregated from general organic waste; do not pour down drains as it disrupts wastewater treatment plant biology.

References

  • ASTM International. (2019). ASTM E2275-19: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance. West Conshohocken, PA.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for 2-Phenylphenol and Salts. EPA 738-R-06-025. [Link]

  • Centers for Disease Control and Prevention (CDC). (2002). Criteria for a Recommended Standard: Occupational Exposure to Metalworking Fluids. NIOSH Publication No. 98-102. [Link]

  • Passman, F. J. (2020). Microbial Control in Metalworking Fluids.[4][6][7][8] In: Handbook of Metalworking Fluids (3rd Ed.). CRC Press. [Link]

  • Sutton, S. V. W. (2005). Neutralizer Suitability: The List of Neutralizers. Rapid Microbiology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of sodium 2-phenylphenolate for experiments

Welcome to the technical support guide for sodium 2-phenylphenolate (SOPP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for sodium 2-phenylphenolate (SOPP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of SOPP in experimental settings. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome solubility hurdles and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility properties of sodium 2-phenylphenolate?

Sodium 2-phenylphenolate (SOPP), the sodium salt of 2-phenylphenol (OPP), is significantly more water-soluble than its parent compound. This is the primary reason for its use when aqueous solutions are required. The parent compound, 2-phenylphenol, is only sparingly soluble in water (approx. 0.7 g/L)[1][2]. In contrast, SOPP is highly soluble in water and other polar solvents.

However, its solubility is not a simple matter. It is critically dependent on the pH of the solution, as we will discuss. Below is a summary of its general solubility in common laboratory solvents.

SolventSolubility of SOPP TetrahydrateComments
Water Highly soluble (e.g., 122 g / 100 mL)[3][4]Solubility is pH-dependent. Aqueous solutions are alkaline, with a 2% solution having a pH of 11.1-12.2[3].
Methanol Highly soluble (e.g., 138 g / 100 mL)[4]A polar protic co-solvent can be useful in complex formulations.
Acetone Highly soluble (e.g., 156 g / 100 mL)[4]A polar aprotic solvent.
Toluene Very low solubility[2]SOPP is poorly soluble in non-polar aromatic solvents.
Hexane Very low solubility[2]SOPP is poorly soluble in non-polar aliphatic solvents.
Q2: I'm struggling to dissolve SOPP in my neutral buffer. What's the most likely cause?

The most common reason for poor solubility or precipitation of SOPP in neutral or acidic aqueous media is the conversion of the soluble phenolate salt back to its poorly soluble free phenol form (2-phenylphenol) .

This is a classic acid-base equilibrium. The pKa of 2-phenylphenol is approximately 9.5 - 10.0[5][6][7]. When the pH of the solution approaches or drops below the pKa, the equilibrium shifts from the ionized (and soluble) phenolate form to the protonated (and poorly soluble) phenol form, causing it to precipitate out of the solution.

G High_pH High_pH SOPP SOPP High_pH->SOPP Favors OPP OPP SOPP->OPP Protonation (Addition of Acid) Low_pH Low_pH Low_pH->OPP Favors OPP->SOPP Deprotonation (Addition of Base)

Figure 1. pH-Dependent Solubility of SOPP

Aqueous solutions of pure SOPP are naturally alkaline (pH 11-13)[2][8]. Attempting to dissolve it directly into a buffered solution at pH 7, for instance, will inevitably lead to precipitation.

Q3: What is the correct procedure for preparing a stable, pH-adjusted aqueous solution of SOPP?

To avoid precipitation, the key is to maintain a sufficiently alkaline pH throughout the preparation process. The following self-validating protocol ensures the compound remains in its soluble phenolate form.

Protocol: Preparation of a pH-Stable SOPP Stock Solution

  • Initial Dissolution:

    • Start with high-purity water (e.g., deionized or Milli-Q).

    • Weigh the desired amount of sodium 2-phenylphenolate tetrahydrate (CAS: 6152-33-6).

    • Add the SOPP to approximately 80% of the final desired volume of water.

    • Stir gently until fully dissolved. The resulting solution will be strongly alkaline.

  • pH Adjustment (If required):

    • Causality: If your final experimental medium requires a lower pH, you must perform this step cautiously. However, for maximum solubility and stability of a stock solution, maintaining a high pH is recommended.

    • Place a calibrated pH probe into the solution.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the pH.

    • CRITICAL: Do not allow the pH to drop below 10. A target pH of 10.5-11 is a safe range for a concentrated stock solution to prevent precipitation. Dropping the pH further risks crossing the pKa threshold.

  • Final Volume Adjustment:

    • Once the SOPP is fully dissolved and the pH is stable in the desired alkaline range, transfer the solution to a volumetric flask.

    • Add high-purity water to reach the final target volume.

    • Invert the flask several times to ensure homogeneity.

  • Sterilization and Storage:

    • If required, sterile-filter the solution through a 0.22 µm filter compatible with alkaline solutions.

    • Store in a well-sealed container at room temperature or as specified by your experimental protocol. Protect from light, as phenols can be susceptible to photodegradation[5].

Q4: My experiment requires a near-neutral pH. How can I introduce SOPP without it precipitating?

This is a common challenge. Direct addition of a concentrated alkaline SOPP stock to a neutral buffer will cause localized pH changes and likely result in precipitation. The best approach is a "reverse addition" or "dilution with pH control" method.

Workflow: Introducing SOPP into a Near-Neutral Buffer

G Start Prepare Concentrated Alkaline SOPP Stock (pH > 10.5) Add Add SOPP Stock to Buffer EXTREMELY SLOWLY (Dropwise) Start->Add Buffer Prepare Final Experimental Buffer (e.g., PBS at pH 7.4) Buffer->Add Stir Under Vigorous Stirring Add->Stir Check Monitor for any signs of cloudiness or precipitation Stir->Check Success Homogeneous Solution Ready for Use Check->Success Clear Fail Precipitation Occurs Check->Fail Cloudy Troubleshoot Troubleshoot: 1. Use a more dilute SOPP stock. 2. Increase buffer capacity. 3. Consider co-solvents. Fail->Troubleshoot

Figure 2. Workflow for Neutral pH Solution

Key Principles for Success:

  • High Dilution Factor: The goal is for the buffer's capacity to immediately neutralize the alkalinity of the small volume of added SOPP stock, maintaining the overall pH below the critical pKa threshold while the SOPP is rapidly diluted to a concentration that is soluble at that pH.

  • Vigorous Mixing: This is essential to prevent localized areas of high pH where the less soluble 2-phenylphenol could form. Use a magnetic stirrer at a high speed.

  • Slow Addition Rate: Add the SOPP stock drop by drop to the full volume of the final buffer. Never add the buffer to the concentrated SOPP stock.

Q5: Are there co-solvents that can improve the solubility of SOPP, especially at lower pH?

Yes, using a co-solvent system can be effective. Water-miscible organic solvents can increase the solubility of the less soluble protonated form (2-phenylphenol).

  • Ethanol & Propylene Glycol: These are common choices. Propylene glycol is mentioned as a solvent for the tetrahydrate form[4]. They can help keep the compound in solution even if the pH dips slightly.

  • Mechanism: These co-solvents reduce the overall polarity of the solvent system, making it more favorable for the less polar 2-phenylphenol molecule to remain dissolved.

Experimental Protocol: Co-Solvent System

  • Prepare your aqueous buffer as usual.

  • Add the desired percentage of the co-solvent (e.g., 5-10% v/v ethanol).

  • Following the "reverse addition" method described in Q4, slowly add your alkaline SOPP stock to the co-solvent/buffer mixture under vigorous stirring.

  • The presence of the co-solvent provides an additional margin of safety against precipitation.

Q6: What safety precautions should I take when handling Sodium 2-Phenylphenolate?

SOPP and its solutions are hazardous and must be handled with appropriate care.

  • Corrosive/Irritant: It is irritating to the skin, respiratory system, and can cause serious eye damage[4][9]. Always wear gloves, safety goggles, and a lab coat.

  • Handling Powder: When handling the solid powder, avoid creating dust. Use a chemical fume hood or a well-ventilated area[4][10].

  • Alkaline Solutions: Concentrated solutions are alkaline and can cause chemical burns.

  • Toxicity: The compound is harmful if swallowed[9].

  • Environmental Hazard: SOPP is very toxic to aquatic organisms[11]. Dispose of waste according to institutional and local regulations. Do not pour down the drain[11].

Always consult the latest Safety Data Sheet (SDS) for the specific product you are using before beginning any work[4][9][10][11].

References

  • 2-Phenylphenol and salts - Evaluation statement - 30 May 2022. (2022). Government of Canada. Available at: [Link]

  • 2-phenylphenol. (n.d.). AERU - University of Hertfordshire. Available at: [Link]

  • SODIUM o-PHENYLPHENOL | C12H9NaO | CID 23675735. (n.d.). PubChem. Available at: [Link]

  • (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017. (n.d.). PubChem. Available at: [Link]

  • ortho-Phenylphenol and its sodium salt. (2000). In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon: International Agency for Research on Cancer (IARC). Available at: [Link]

  • SODIUM 2-PHENYLPHENOLATE. (n.d.). ChemBK. Available at: [Link]

  • SODIUM ORTHO-PHENYLPHENOL. (n.d.). Ataman Kimya. Available at: [Link]

  • 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. (1999). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • 2-Phenylphenol in Drinking-water. (2003). World Health Organization (WHO). Available at: [Link]

  • Process for the preparation of 2-phenylphenol and its sodium salt. (2014). Google Patents.

Sources

Optimization

Technical Support Center: Optimizing GC-MS Analysis of Sodium 2-Phenylphenolate (SOPP)

Role: Senior Application Scientist Department: Analytical Method Development & Troubleshooting Status: Active Introduction: The Core Challenge Welcome to the technical support hub for Sodium 2-Phenylphenolate (SOPP) anal...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Analytical Method Development & Troubleshooting Status: Active

Introduction: The Core Challenge

Welcome to the technical support hub for Sodium 2-Phenylphenolate (SOPP) analysis. If you are experiencing poor recovery, inlet fouling, or inconsistent data, the root cause is likely a fundamental misunderstanding of the analyte's physical state.

The Golden Rule: You cannot analyze Sodium 2-Phenylphenolate (SOPP) directly by GC-MS. SOPP is an ionic salt. It is non-volatile and will deposit in your GC inlet, leading to severe contamination and zero signal. You must chemically convert it to its free phenol form, 2-Phenylphenol (OPP) , or a derivative thereof, to render it amenable to gas chromatography.

This guide provides the protocols to bridge the gap from the salt (SOPP) to the volatile analyte (OPP/OPP-TMS).

Module 1: Sample Preparation & Chemistry

Q: Why do I see no peaks or severe tailing when injecting my standard directly?

A: You are likely injecting the salt form or have active sites in your system. SOPP (


) has a high melting point and does not vaporize; it decomposes. You must acidify the sample to convert SOPP to OPP (

). Even free OPP can tail due to its hydroxyl group interacting with silanols in the inlet liner and column.

Solution: The "Acidify-Extract-Derivatize" Workflow.

Protocol 1: Acidification & Extraction (The Conversion Step)

Target: Convert SOPP to OPP and extract from aqueous/solid matrix.

  • Homogenization: Weigh 10 g of sample (e.g., citrus peel, tissue).

  • Acidification (Critical): Add 10 mL acetonitrile and 15 mL of 1% Acetic Acid or 1N HCl .

    • Mechanism: The low pH (

      
      ) protonates the phenolate ion (
      
      
      
      ) into the neutral phenol (
      
      
      ), pushing it into the organic layer.
  • Extraction: Shake vigorously for 1 min. Add QuEChERS salts (4 g

    
    , 1 g 
    
    
    
    ). Shake and centrifuge at 4000 rpm for 5 min.
  • Cleanup: Transfer supernatant to a dSPE tube (PSA/C18). PSA removes fatty acids but can retain phenols if pH is not controlled. Use C18 only if you suspect PSA loss, or ensure the extract remains acidic.

Q: Should I derivatize? My SOP says it's optional.

A: For high-sensitivity/trace analysis (<50 ppb), yes, derivatization is mandatory. While free OPP can be analyzed on inert columns (e.g., DB-5ms UI), it is prone to peak tailing and adsorption. Silylation caps the hydroxyl group, improving peak symmetry and signal-to-noise (S/N) ratio by 5-10x.

Protocol 2: Silylation with BSTFA

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Evaporation: Take 1 mL of the extract (from Protocol 1) and evaporate to dryness under nitrogen. Do not over-dry (volatile loss risk).

  • Reconstitution: Redissolve in 200

    
     anhydrous ethyl acetate.
    
  • Reaction: Add 50

    
     BSTFA + 1% TMCS.
    
  • Incubation: Cap and heat at 60°C for 30 minutes .

  • Analysis: Inject directly. The analyte is now OPP-TMS (m/z 242 parent).

Module 2: Visualizing the Workflow

The following diagram illustrates the critical chemical transformation required before the sample ever touches the GC.

SOPP_Analysis_Workflow SOPP Sodium 2-Phenylphenolate (SOPP - Salt) NON-VOLATILE Acid Acidification (pH < 2, HCl/Acetic Acid) SOPP->Acid Protonation OPP 2-Phenylphenol (OPP - Free Acid) SEMI-VOLATILE Acid->OPP Extraction (Org. Solvent) Deriv Derivatization (BSTFA + 1% TMCS) OPP->Deriv Silylation (Optional but Rec.) GCMS GC-MS Analysis (Inlet: 260°C) OPP->GCMS Direct Injection (Risk of Tailing) OPP_TMS OPP-TMS Derivative (Trimethylsilyl ether) HIGHLY VOLATILE Deriv->OPP_TMS Si(CH3)3 replaces H OPP_TMS->GCMS Optimized Injection (Sharp Peaks)

Caption: Chemical progression from non-volatile salt to GC-amenable derivative.

Module 3: Instrumental Parameters & Interference Removal

Q: I see "ghost peaks" and baseline rise. How do I fix this?

A: This is likely matrix interference or column bleed . Fruit skins (citrus) and biological fluids contain high levels of lipids and waxes. If not removed, they accumulate in the head of the column.

Troubleshooting Table: Common Interferences

SymptomProbable CauseCorrective Action
Peak Tailing (Free OPP) Active SilanolsTrim column inlet (10 cm); Deactivate inlet liner; Switch to Derivatization (Protocol 2).
High Background/Baseline Co-extracted LipidsUse EMR-Lipid or C18 cleanup during QuEChERS. Use Backflushing if available.
Split Peaks Solvent MismatchEnsure injection solvent matches initial column temp polarity. Use a retention gap.
Interfering Isomers Biphenyl / 3-phenylphenolAdjust oven ramp. Use a high-polarity column (e.g., DB-17ms) for isomer separation.
Q: What are the specific MS ions for quantification?

A: Using Selective Ion Monitoring (SIM) is crucial for reducing matrix noise.

MS Acquisition Parameters (EI, 70 eV)

Analyte FormPrimary Ion (Quant)Secondary Ions (Qual)Retention Time (approx)
Free OPP 170 (

)
141, 11510-12 min
OPP-TMS 227 (

)
242 (

), 212
12-14 min
Internal Std (Biphenyl-d10)164162--

Note: For OPP-TMS, the M-15 ion (loss of methyl group from TMS) is often the base peak and most stable.

Module 4: Advanced Troubleshooting (FAQ)

Q: My recovery is consistently low (<60%).

A: Check your pH during extraction. If the pH is > 3, a significant portion of the analyte remains as the phenolate anion (


) in the aqueous phase.
  • Test: Measure the pH of the aqueous residue after extraction. It must be acidic.

  • Fix: Increase the volume of acid or use a stronger buffer (Citrate buffered QuEChERS is often insufficient; add free acid).

Q: Can I use a standard Splitless liner?

A: Yes, but Ultra-Inert (UI) liners with glass wool are preferred. The glass wool increases surface area for vaporization but can become active. If analyzing free OPP, change the liner every 50-100 injections to prevent adsorption.

Q: How do I distinguish OPP from Biphenyl?

A: They are structurally similar and often co-occur.

  • Mass Spec: Biphenyl has a strong m/z 154. OPP has m/z 170.[1]

  • Chromatography: On a standard 5% phenyl column (DB-5), Biphenyl elutes before OPP. Ensure your temperature ramp is slow (e.g., 10°C/min) around the elution window to maintain baseline resolution.

References

  • Food and Agriculture Organization (FAO). (1999). 2-Phenylphenol (056): First draft prepared by Stephen Funk, US EPA. Retrieved from [Link]

  • European Reference Laboratory (EURL-SRM). (2025).[1] Analysis of 2-Phenylphenol (sum) via AcH-QuEChERS involving acidic Hydrolysis. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Multi-Pesticide Residues in Dried Tea Samples using GC/MS/MS. Retrieved from [Link]

  • National Institute of Health (PubMed). (2008). Determination of diphenyl and o-phenylphenol in agricultural products by GC/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision for 2-phenylphenol and Salts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Sodium o-Phenylphenate (SOPP) Safety &amp; Handling

Executive Summary: The Hidden Alkali Hazard Why is SOPP different from other phenols? Researchers often mistake Sodium o-phenylphenate (SOPP) for a standard organic phenol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Alkali Hazard

Why is SOPP different from other phenols? Researchers often mistake Sodium o-phenylphenate (SOPP) for a standard organic phenol. This is a dangerous oversimplification. SOPP is the sodium salt of o-phenylphenol.[1][2][3][4] Unlike its parent compound, it hydrolyzes in water to form a highly alkaline solution (pH 12.0–13.5).

The Clinical Reality:

  • Immediate Threat: Caustic burns (liquefaction necrosis) to eyes and skin due to extreme alkalinity.

  • Systemic Threat: Rapid dermal absorption leading to phenolic toxicity (nephrotoxicity/hepatotoxicity) and potential carcinogenicity (IARC Group 2B).

This guide prioritizes the pH-driven corrosive mechanism which requires different immediate interventions than standard organic solvent exposures.

Emergency Response Protocols (Troubleshooting Acute Exposure)

Issue 1: Ocular Exposure (Chemical Splash)

User Question: "I got a droplet of SOPP buffer in my eye. It stings slightly, but I washed it for 2 minutes. Is that enough?"

Technical Answer: NO. A 2-minute wash is insufficient for alkaline exposures. Alkaline agents cause liquefaction necrosis , rapidly denaturing proteins and saponifying fats in the corneal tissues. This allows the chemical to penetrate deeper into the eye than acids, which typically form a coagulative barrier.

Immediate Protocol:

  • Irrigate Immediately: Flush with tepid water or saline for a minimum of 15 minutes . Hold eyelids open to ensure irrigation of the cul-de-sacs.

  • pH Check (The Self-Validating Step): After 15 minutes, use a pH strip to test the cul-de-sac (lower eyelid pocket).

    • If pH > 7.4: Continue flushing.[5] Alkaline residues can adhere to tissue and leach out slowly.

    • If pH = 7.4: Stop flushing and seek medical attention.

  • Do Not Neutralize: Never use acids (vinegar/citric acid) in the eye. The exothermic reaction will cause thermal burns on top of chemical burns.

Issue 2: Dermal Irritation & Glove Permeation

User Question: "My skin feels slippery and red after handling SOPP, even though I wore nitrile gloves. What happened?"

Technical Answer: You are likely experiencing saponification . The "slippery" sensation is the SOPP alkali reacting with the fatty acids in your skin oils, essentially turning your skin into soap.

Root Cause Analysis:

  • Glove Failure: Standard thin disposable nitrile (4 mil) provides only splash protection. SOPP solutions can degrade or permeate thin nitrile over time, especially if organic co-solvents (like ethanol) are present.

  • Mechanism: The high pH damages the stratum corneum, increasing the permeability of the phenolic moiety, which then enters the bloodstream.

Corrective Action:

  • Decontamination: Wash with copious amounts of water. Do NOT scrub ; scrubbing abrades the compromised skin barrier, accelerating systemic absorption.

  • Assessment: If the skin is slippery, the alkali is still present. Continue washing until the texture returns to normal.

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for exposure response, emphasizing the critical pH validation step.

SOPP_Response Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact (High Risk: Blindness) Type->Eye Skin Skin Contact (Risk: Burn + Absorption) Type->Skin Flush Immediate Irrigation (Water/Saline) Eye->Flush Skin->Flush Time Flush Duration: >15 Minutes Flush->Time Check Check pH of Tissue Time->Check MoreFlush Resume Flushing Check->MoreFlush pH > 7.5 Medical Seek Medical Aid (Ophthalmology) Check->Medical pH Neutral MoreFlush->Time

Figure 1: Critical Response Workflow. Note the loop requiring pH validation before cessation of irrigation.

Prevention: Engineering Controls & PPE

User Question: "What is the correct glove type? Our lab uses standard blue nitrile."

Technical Answer: Glove selection depends on the concentration and contact duration . SOPP is a "dual-threat": it has the permeating properties of a phenol and the caustic properties of lye.

Glove Compatibility Matrix
MaterialThicknessBreakthrough Time (Est.)Recommendation
Thin Nitrile 4 mil (0.1mm)< 15 minsSplash Only. Change immediately upon contact.
Thick Nitrile > 8 mil> 2 hoursGood. Suitable for preparing aqueous buffers.
Butyl Rubber 15 mil> 8 hoursExcellent. Mandatory for concentrated stock or spill cleanup.
Latex AnyVariable/PoorAvoid. Poor resistance to phenols; high risk of degradation.

Application Scientist Tip: If you must use thin nitrile gloves for dexterity, employ the Double-Glove Technique :

  • Inner Layer: Nitrile (inspection white).

  • Outer Layer: Nitrile (standard blue).

  • Indicator: If the inner glove shows discoloration or the hand feels damp/slippery, breach has occurred.

Mechanism of Action (The "Why")

Understanding the chemical mechanism enforces compliance. The danger of SOPP lies in its Hydrolytic Dissociation .

SOPP_Mechanism SOPP SOPP (Solid/Conc.) Reaction Hydrolysis SOPP->Reaction Water + Water (H2O) Water->Reaction OPP o-Phenylphenol (Toxic Agent) Reaction->OPP NaOH NaOH (Caustic Agent) Reaction->NaOH Tissue Biological Tissue (Lipids/Proteins) OPP->Tissue Penetration NaOH->Tissue Corrosion Damage1 Saponification (Cell Membrane Lysis) Tissue->Damage1 Damage2 Systemic Absorption (Kidney/Liver Risk) Tissue->Damage2

Figure 2: Mechanism of Injury. Hydrolysis generates Sodium Hydroxide (NaOH), destroying skin barriers to allow Phenol entry.

Spill Management & Disposal

User Question: "I spilled 50mL of 10% SOPP on the floor. Can I just mop it up?"

Technical Answer: No. Moping spreads the hazard. You must neutralize the alkalinity before removal to prevent corrosion of the floor and exposure to the cleaning crew.

Step-by-Step Decontamination Protocol:

  • Isolate: Cordon off the area.

  • PPE Up: Wear Butyl gloves , goggles, and a lab coat.

  • Absorb: Place absorbent pads (pig mats) over the liquid to stop spreading.

  • Neutralize:

    • Prepare a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid).

    • Gently apply to the spill area. Caution: This may generate mild heat.[1][3]

    • Test with pH paper until the spill residue reads pH 6–8.

  • Collect: Scoop the neutralized sludge into a hazardous waste container labeled "Phenolic Waste."

  • Wash: Clean the surface with soap and water to remove oily phenolic residues.

References

  • PubChem. (n.d.). Sodium o-phenylphenol | C12H9NaO.[3][6] National Library of Medicine.[3] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Sodium 2-biphenylate.[1][3] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (1999). Sodium ortho-Phenylphenate.[1][2][3][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Sodium ortho-Phenylphenate.[1][2][3][7] Proposition 65 List. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Sodium 2-Phenylphenolate in Formulations

Introduction: Sodium 2-phenylphenolate (SOPP), the sodium salt of 2-phenylphenol, is a widely utilized compound valued for its antimicrobial and preservative properties in various sectors, including pharmaceuticals, agri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Sodium 2-phenylphenolate (SOPP), the sodium salt of 2-phenylphenol, is a widely utilized compound valued for its antimicrobial and preservative properties in various sectors, including pharmaceuticals, agriculture, and industrial applications. Despite its efficacy, its phenolic structure renders it susceptible to degradation, posing significant challenges for formulation scientists. The primary stability concerns—discoloration, precipitation, and loss of potency—stem from oxidative, photo-induced, and pH-dependent degradation pathways. This guide provides in-depth troubleshooting advice, experimental protocols, and preventative strategies to help researchers maintain the integrity and stability of their SOPP formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of instability in my sodium 2-phenylphenolate formulation? The most common and immediate signs of degradation are a visible change in appearance. This typically manifests as discoloration, where a clear, colorless solution turns yellow or brown.[1] Another key indicator is the formation of a precipitate or cloudiness in liquid formulations. Ultimately, these physical changes are often accompanied by a quantifiable loss of potency, which can be confirmed through analytical techniques like HPLC.

Q2: Why is my SOPP solution turning yellow or brown? This discoloration is a classic sign of oxidation.[1] The phenolate ion is highly susceptible to oxidation, a process often accelerated by exposure to oxygen, light, heat, or the presence of trace metal ions. The reaction proceeds through a free-radical chain mechanism, leading to the formation of colored degradation products such as phenylbenzoquinones.[2][3]

Q3: What is the optimal pH for ensuring the stability of an aqueous SOPP formulation? There is a critical trade-off between solubility and stability. SOPP is the highly water-soluble salt form of 2-phenylphenol and creates an alkaline solution (pH 12.0-13.5).[4] Its parent compound, 2-phenylphenol, is significantly less soluble. A decrease in pH towards its pKa of ~9.5 will cause the conversion of the soluble phenolate to the less soluble phenol, risking precipitation.[5] However, the phenolate form present at high pH is more prone to oxidation. Therefore, the optimal pH is typically the lowest possible pH at which the desired concentration of SOPP remains fully solubilized and physically stable, often requiring the use of a suitable alkaline buffer system.

Q4: Are there precautions I should take regarding the equipment used for formulation preparation? Absolutely. Avoid using equipment made of iron, copper, or other transition metals that can leach ions into the formulation. Trace metal ions are potent catalysts for the oxidative degradation of phenolic compounds.[6] It is strongly recommended to use glassware, or high-grade, passivated (e.g., with citric or nitric acid) stainless steel (316L) to minimize the risk of metal-catalyzed oxidation.

Section 2: Troubleshooting Guide: Common Stability Issues

Issue 1: Formulation Discoloration (Yellowing/Browning)

Q: My SOPP solution is developing a yellow-to-brown tint, especially when exposed to light or stored at room temperature. What is the underlying chemical cause, and how can I prevent it?

The discoloration of your formulation is almost certainly due to oxidation. As a phenolic salt, SOPP is an excellent electron donor, making it vulnerable to attack by oxygen. This process is a free-radical chain reaction that can be initiated by light (photodegradation), heat, or catalyzed by trace metal ions (Fe³⁺, Cu²⁺). The phenolate ion loses an electron to form a phenoxyl radical. This radical can then react further, leading to the formation of hydroxylated species like phenylhydroquinone (PHQ), which are subsequently oxidized to highly colored phenylbenzoquinones (PBQ).[2][5]

To confirm that oxidation is the cause of discoloration, you can perform a forced degradation study. This involves intentionally exposing your formulation to oxidative stress conditions and observing the outcome.

Experimental Protocol: Forced Degradation Study for Oxidation

  • Preparation: Prepare four identical samples of your SOPP formulation in clear glass vials.

    • Sample 1 (Control): Store protected from light at 2-8°C.

    • Sample 2 (Light Exposure): Expose to a photostability chamber or direct sunlight for 24-48 hours.

    • Sample 3 (Heat Exposure): Store in an oven at 40-60°C for 48-72 hours.

    • Sample 4 (Metal Catalyst): Spike the formulation with a low concentration (e.g., 1-10 ppm) of a metal salt solution like FeCl₃ or CuSO₄ and store at room temperature.

  • Observation: Visually inspect the samples for color changes at regular intervals.

  • Analysis:

    • UV-Vis Spectroscopy: Scan each sample from 350-700 nm. An increase in absorbance in the visible spectrum indicates the formation of colored species.[7]

    • HPLC Analysis: Analyze each sample using a stability-indicating HPLC method. The appearance of new peaks or a decrease in the main SOPP peak area confirms degradation.[7]

Diagram: Oxidative Degradation Pathway of Sodium 2-Phenylphenolate

G SOPP Sodium 2-Phenylphenolate (Colorless) Radical Phenoxyl Radical SOPP->Radical Oxidation PHQ Phenylhydroquinone (PHQ) Radical->PHQ Further Reaction PBQ Phenylbenzoquinone (PBQ) (Colored Species) PHQ->PBQ Oxidation Catalysts Initiators: - Oxygen (O₂) - Light (hν) - Heat (Δ) - Metal Ions (Fe³⁺, Cu²⁺) Catalysts->SOPP Initiation G cluster_0 High pH (e.g., pH > 11) cluster_1 Low pH (e.g., pH < 9) SOPP Sodium 2-Phenylphenolate (High Solubility) OPP 2-Phenylphenol (Low Solubility, Precipitates) SOPP->OPP  + H⁺ (Acidification)  - H⁺ (Alkalinization)  

Caption: Equilibrium between soluble SOPP and its less soluble free acid.

1. pH Control with a Buffer System To prevent pH fluctuations, incorporate a buffer system that maintains a sufficiently alkaline environment (ideally pH > 11) to keep the equilibrium shifted towards the soluble salt form.

Buffer SystemUseful pH RangeComments
Sodium Carbonate / Bicarbonate 9.2 - 10.8Effective, but can potentially evolve CO₂ gas.
Phosphate Buffer System 11.0 - 12.0High buffer capacity, but check for phosphate-related incompatibilities.
Glycine-NaOH 8.6 - 10.6Can be effective, but may not provide a high enough pH for some concentrations.

Experimental Protocol: Buffer System Screening

  • Determine Target pH: Based on the required SOPP concentration, determine the minimum pH needed to maintain solubility (the "pHmax"). This can be done by titrating a saturated solution. Add a safety margin of at least 0.5-1.0 pH units.

  • Select Buffers: Choose 2-3 buffer systems that are effective at your target pH and are compatible with other formulation ingredients.

  • Prepare Buffered Formulations: Prepare your SOPP formulation using each selected buffer system. Ensure the final pH is adjusted to the target value.

  • Stability Challenge: Expose the buffered formulations to an acidic challenge (e.g., by bubbling a small amount of CO₂ through them or storing them with a beaker of weak acid in a sealed container) and monitor for the formation of precipitate compared to an unbuffered control.

References

  • Pharmaceutical Antioxidants. (n.d.). Slideshare.
  • Antioxidants - Pharmaceutical Excipients. (n.d.). BOC Sciences.
  • Antioxidant Excipients. (n.d.). Protheragen.
  • Antioxidants. (n.d.). CD Formulation.
  • Rational use of antioxidants in solid oral pharmaceutical preparations. (2014). SciELO.
  • Stabilization of phenols. (1968). Google Patents.
  • 2-Phenylphenol and salts - Evaluation statement. (2022). Australian Government Department of Health and Aged Care.
  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. (2022). National Institutes of Health (NIH).
  • Chelating Ability of Plant Polyphenols. (2023). MDPI.
  • 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. (1999). Food and Agriculture Organization of the United Nations.
  • 2-Phenylphenol in Drinking-water. (2003). World Health Organization (WHO).
  • Natural Phenolic Compounds for Health, Food and Cosmetic Applications. (2020). National Institutes of Health (NIH).
  • The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota. (2022). National Institutes of Health (NIH).
  • Stabilization of phenols. (1968). Google Patents.
  • ortho-Phenylphenol and its sodium salt. (2006). National Center for Biotechnology Information (NCBI).
  • Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. (2021). MDPI.
  • Top Organic Chelating Agents for Effective High-Quality Applications. (2024). Kylin Chemicals.
  • 2-Phenylphenol sodium salt tetrahydrate. (n.d.). suweb.site.
  • SODIUM o-PHENYLPHENOL. (n.d.). PubChem.
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (2015). National Institutes of Health (NIH).
  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press.
  • How to prevent oxidation defects during ageing or in the bottle. (n.d.). Enartis.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Gattefossé.
  • Sodium orthophenyl phenol. (n.d.). Wikipedia.
  • Analytical methods validation in the regulatory framework. (n.d.). ULisboa.
  • SODIUM ORTHO-PHENYLPHENOL. (n.d.). Ataman Kimya.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). National Institutes of Health (NIH).
  • Development and validation of high performance liquid chromatographic method for the analysis of divalproex sodium. (2016). ResearchGate.
  • Stability Indicating Method Devleopment and Validation for The Estimation of Sodium Phenyl Butyrate and Taurursodilol by Using Rp-HPLC. (2025). ResearchGate.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International.
  • Stability of pharmaceutical salts in solid oral dosage forms. (2018). National Institutes of Health (NIH).

Sources

Troubleshooting

improving the endurance of antimicrobial sol-gel coatings with 2-phenylphenol

Topic: Optimization of 2-Phenylphenol (2-PP) Sol-Gel Systems Executive Summary: The Endurance Paradox You are likely facing the "Endurance Paradox" common in small-molecule biocide encapsulation. 2-Phenylphenol (2-PP) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Phenylphenol (2-PP) Sol-Gel Systems

Executive Summary: The Endurance Paradox

You are likely facing the "Endurance Paradox" common in small-molecule biocide encapsulation. 2-Phenylphenol (2-PP) is a potent, hydrophobic phenolic biocide.[1] When entrapped in a standard inorganic silica matrix (e.g., pure TEOS), it suffers from two extremes:[1]

  • Burst Release: The porous inorganic network allows rapid leaching, providing strong initial activity but failing within 48–72 hours.[1]

  • Phase Separation: Due to its hydrophobicity, 2-PP tends to aggregate or crystallize within the hydrophilic silica sol, leading to opaque, brittle coatings with poor adhesion.[1]

This guide provides troubleshooting workflows to transition from simple "entrapment" to "chemically controlled release" using Hybrid Organic-Inorganic (ORMOSIL) architectures.

Module 1: Sol Compatibility & Phase Stability

User Complaint: "My sol becomes cloudy upon adding 2-phenylphenol, or the cured coating has white spots."

Root Cause Analysis

2-PP has low water solubility (<0.1 g/L) and a melting point of ~57°C. Standard hydrolytic sol-gel conditions (high water content, acidic pH) force hydrophobic 2-PP out of solution, causing micro-precipitation.[1]

Troubleshooting Protocol

The Fix: Solvency & Hydrophobic Matching Do not rely solely on ethanol/water ratios. You must modify the precursor environment to match the polarity of 2-PP.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Mechanism
Primary Precursor TEOS (100%)TEOS + PhTES (Phenyltriethoxysilane)PhTES introduces phenyl rings into the silica network, allowing

-

stacking
with 2-PP, stabilizing it molecularly.[1]
Co-Solvent Ethanol2-Propanol (IPA) + Glycol EtherHigher boiling point solvents prevent rapid evaporation and premature 2-PP crystallization during curing.[1]
Loading Sequence Add 2-PP to water/acid mixDissolve 2-PP in Silane/Solvent before hydrolysisEnsures 2-PP is solvated within the forming siloxane oligomers, not the water phase.[1]
Step-by-Step Synthesis Workflow (DOT Visualization)

SynthesisWorkflow cluster_0 Phase A: Organic Phase cluster_1 Phase B: Hydrolysis cluster_2 Phase C: Coating & Cure A1 Precursor Mix (TEOS + PhTES + GPTMS) A2 Dissolve 2-PP (Target: 2-5 wt%) A1->A2 Stir 30 min B2 Hydrolysis Exotherm Control (<60°C) A2->B2 Dropwise Addition B1 Acid Catalyst (0.1M HNO3) B1->B2 C1 Dip Coating (Withdrawal: 10-20 cm/min) B2->C1 Aging (24h) C2 Step-Cure 60°C (1h) -> 120°C (2h) C1->C2

Caption: Optimized synthesis workflow prioritizing hydrophobic solvation of 2-PP prior to hydrolysis to prevent phase separation.

Module 2: Extending Endurance (Leaching Control)

User Complaint: "The coating kills bacteria on Day 1 but is inactive by Day 5."

Root Cause Analysis

The "Mesh Size" of a pure silica network is often too large (>2 nm), allowing small molecules like 2-PP (approx. 0.8 nm) to diffuse out rapidly when exposed to moisture.[1]

Troubleshooting Protocol

The Fix: Steric Hindrance & Network Densification You must create a "tortuous path" for the biocide to exit.

  • Introduce Steric Bulk:

    • Replace 20-30% of TEOS with GPTMS (3-Glycidyloxypropyltrimethoxysilane) .[1] The epoxy chain acts as a flexible "gatekeeper," physically obstructing the rapid diffusion of 2-PP.

  • Chemical Affinity (The

    
    -Lock): 
    
    • As mentioned in Module 1, using PhTES creates a chemical affinity trap.[1] The 2-PP molecule prefers to stay near the phenyl groups of the matrix rather than solvating into the water, slowing release kinetics from burst to sustained.

Comparative Release Kinetics
Formulation StrategyRelease MechanismT

(Time to 50% Release)
Endurance Rating
Pure TEOSFickian Diffusion (Pore transport)< 24 HoursPoor
TEOS + GPTMSSteric Hindrance (Physical block)~ 120 HoursModerate
TEOS + PhTES + GPTMS Affinity Interaction (

-

)
> 300 Hours Excellent
Mechanism of Action Diagram (DOT Visualization)

ReleaseMechanism cluster_fail Standard Sol-Gel (TEOS) cluster_pass Hybrid Matrix (PhTES/GPTMS) F1 Porous Silica Network F3 Rapid H2O Ingress F1->F3 F2 2-PP Molecule F4 Burst Release F2->F4 Unimpeded Diffusion F3->F2 Solvation P1 Hybrid Network (Phenyl/Epoxy Groups) P3 Pi-Pi Interaction (Chemical Trap) P1->P3 Affinity P2 2-PP Molecule P4 Sustained Release P2->P4 Slow Desorption P3->P2 Retards Mobility

Caption: Comparison of release mechanisms. The hybrid matrix utilizes Pi-Pi interactions to chemically retain 2-PP, preventing burst release.[1]

Module 3: Mechanical Integrity & Curing

User Complaint: "The coating cracks or delaminates during the sterilization wash."

Troubleshooting Protocol

The Fix: Stress Relaxation & Curing Ramps 2-PP has a low melting point (57°C).[1] If you cure at standard sol-gel temperatures (150°C+) too quickly, the biocide melts and volatilizes, leaving voids that initiate cracks.[1]

  • The "Step-Cure" Method:

    • Step 1: 60°C for 1 hour. (Removes solvents; 2-PP remains solid/stable).[1]

    • Step 2: 120°C for 2 hours. (Densifies the network. 2-PP is entrapped before it can volatilize significantly).[1]

  • Adhesion Promoters:

    • Ensure the substrate is pre-treated with Piranha solution (for glass/metal) or Plasma (for polymers) to expose -OH groups.

    • The epoxy group in GPTMS (recommended above) also covalently bonds to many substrates, acting as an internal primer.

Module 4: Validation FAQs

Q: How do I accurately measure the "Endurance"? A: Do not rely on Zone of Inhibition (ZOI) tests alone; they depend on leaching and can give false positives for "endurance" when it's actually just "massive dumping" of biocide.

  • Protocol: Immerse coated coupons in PBS (Phosphate Buffered Saline) at 37°C.

  • Sampling: Remove aliquots at 24h, 72h, 168h.

  • Detection: Use UV-Vis spectroscopy (Peak absorption for 2-PP is ~245 nm or 280 nm depending on pH).[1]

  • Success Criteria: A linear release profile is desired, not an exponential decay.

Q: Can I use Titanium precursors (Ti-alkoxides) to improve durability? A: Yes.[1] As noted in recent literature (Heliyon, 2024), a Silica-Titania hybrid matrix significantly improves mechanical wear resistance.[1]

  • Warning: Titanium alkoxides react with water instantly.[1] You must use a chelating agent (like Acetylacetone or Eugenol) to slow down the Ti reaction to match the Si reaction rate, otherwise, you will get Ti-oxide particles precipitating in a Si-gel soup.[1]

References

  • Evaluation of 2-Phenylphenol Sol-Gel Coatings

    • Title: On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings.[2][3]

    • Source: Heliyon (2024).[1][2][4]

    • URL:[Link]

  • General Sol-Gel Biocide Encapsulation Strategies

    • Title: Sol-gel composite films with controlled release of biocides.[1][5][6][7]

    • Source: Journal of Controlled Release (1999).[1][5]

    • URL:[Link]

  • Mechanical Improvement of Sol-Gels

    • Title: Improving the Antimicrobial and Mechanical Properties of Epoxy Resins via Nanomodific
    • Source: Nanomaterials (2021).[1][8]

    • URL:[Link]

  • 2-Phenylphenol Chemical Data

    • Title: 2-Phenylphenol Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternatives for Sodium 2-Phenylphenolate in Food Preservation

For Researchers, Scientists, and Drug Development Professionals The landscape of food preservation is in a constant state of evolution, driven by consumer demand for natural ingredients, shifting regulatory frameworks, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of food preservation is in a constant state of evolution, driven by consumer demand for natural ingredients, shifting regulatory frameworks, and the continuous need for effective microbial control. Sodium 2-phenylphenolate (SOPP), also known as sodium orthophenyl phenol, has historically been used as a post-harvest fungicide on fruits and vegetables to prevent microbial spoilage during storage and distribution.[1] However, concerns regarding its potential health effects have spurred research into safer and equally effective alternatives.[2] This guide provides an in-depth comparison of viable alternatives to SOPP, complete with supporting data and experimental protocols to aid researchers in their evaluation.

The Case for Alternatives to Sodium 2-Phenylphenolate (SOPP)

SOPP (E232) is the sodium salt of 2-phenylphenol and has been effective in controlling fungal and microbial infections on produce.[1][3] Despite its efficacy, toxicological studies have raised questions about its long-term safety. While regulatory bodies have established acceptable daily intake levels, the International Agency for Research on Cancer (IARC) has classified the sodium salt of 2-phenylphenol as "possibly carcinogenic to humans" (Group 2B), while 2-phenylphenol itself is in Group 3 ("not classifiable as to its carcinogenicity to humans").[2] This has led to increased consumer skepticism and a push from within the industry to identify and validate alternatives that offer robust antimicrobial activity with a more favorable safety profile.

Key Alternatives and Their Mechanisms of Action

A range of natural and synthetic compounds are being explored and utilized as replacements for SOPP. These can be broadly categorized into organic acids, bacteriocins, and other natural compounds.

Organic acids are widely used as food preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds.[4][5][6] Their efficacy is typically pH-dependent, with the undissociated form of the acid being the active antimicrobial agent.[7][8]

  • Sorbic Acid and its Salt (Potassium Sorbate - E202): Potassium sorbate is highly effective against molds and yeasts and functions optimally in acidic conditions (up to pH 6.5).[9] Its mechanism involves inhibiting microbial enzyme systems.[10][11] It is metabolized by the human body and is considered relatively safe.[10]

  • Benzoic Acid and its Salt (Sodium Benzoate - E211): Sodium benzoate is another effective preservative against yeasts and molds, with some activity against bacteria.[9] It is most effective in acidic foods with a pH below 4.5.[9] The undissociated benzoic acid penetrates microbial cells and interferes with their membrane permeability and enzyme systems.[8][11]

Bacteriocins are antimicrobial peptides produced by bacteria. They offer a more targeted approach to preservation, often with a high potency against specific spoilage or pathogenic bacteria.

  • Nisin (E234): Produced by Lactococcus lactis, nisin is a broad-spectrum bacteriocin effective against many Gram-positive bacteria, including spoilage organisms and pathogens like Listeria monocytogenes.[12][13] It is particularly useful in dairy products, meats, and canned foods.[12][13][14][15] Nisin acts by disrupting the cell membrane of target bacteria.[16]

The demand for "clean label" ingredients has fueled research into a variety of plant- and microbial-derived preservatives.

  • Natamycin (Pimaricin - E235): A natural antifungal agent produced by the bacterium Streptomyces natalensis, natamycin is highly effective against a wide range of yeasts and molds but has no effect on bacteria.[17] Its mechanism of action involves binding to ergosterol in the fungal cell membrane, disrupting its function and leading to cell death.[18] Natamycin is widely used for the surface treatment of cheeses and sausages.[17][18] It is considered safe for consumption and has been approved by major regulatory bodies like the FDA and EFSA.[17]

  • Plant-Based Phenolic Compounds & Essential Oils: Extracts from plants like rosemary, oregano, and thyme contain phenolic compounds with both antimicrobial and antioxidant properties.[19][20][21] These compounds can disrupt microbial cell membranes and inhibit enzymes.[20] Flavonoids, a class of plant phenolics, have shown significant antimicrobial and antioxidant capabilities, in some cases outperforming artificial preservatives in laboratory tests on meat and juice.[22]

Comparative Performance Data

The selection of a preservative depends on the specific food matrix, target microorganisms, and desired shelf life. The following table summarizes the key characteristics of SOPP alternatives.

PreservativePrimary TargetOptimal pH RangeTypical ApplicationsRegulatory Status (USA/EU)Key Advantages
Sodium 2-Phenylphenolate (SOPP) Fungi, some bacteriaAlkalinePost-harvest treatment of fruitsRestricted useBroad spectrum
Potassium Sorbate Molds, Yeasts< 6.5Acidic foods, dairy, meat products[10]GRAS[23] / Approved[24]Good solubility, effective at higher pH than benzoate[10]
Sodium Benzoate Yeasts, Molds, some Bacteria< 4.5Carbonated drinks, fruit juices, pickles[9][10]GRAS[23] / Approved[24]Cost-effective, stable in acidic conditions[10]
Nisin Gram-positive bacteriaBroadDairy, meat, canned goods, beverages[12][14]GRAS[23] / ApprovedNatural, potent against specific pathogens[13]
Natamycin Molds, YeastsBroad (3-9)Cheese, sausages, juices, wines[17]GRAS[17] / Approved (surface use)[25]Natural, highly effective antifungal, no taste impact[18][25]
Plant Extracts (e.g., Rosemary, Oregano) Bacteria, FungiVariesMeat products, baked goodsVaries (often GRAS)Natural, "clean label," antioxidant properties[20][21]

Experimental Protocols for Evaluation

To rigorously evaluate the efficacy of a potential preservative, standardized microbiological methods are essential. Below are outlines for two critical experiments.

The following diagram illustrates a logical workflow for screening and validating a new food preservative.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Food Matrix Evaluation cluster_2 Phase 3: Final Validation MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC For promising candidates Challenge Perform Challenge Study in Model Food System MIC->Challenge Select effective concentrations Sensory Conduct Sensory Panel Evaluation (Taste, Odor, Texture) Challenge->Sensory ShelfLife Real-Time Shelf-Life Study Sensory->ShelfLife If sensory profile is acceptable Regulatory Regulatory Compliance Review ShelfLife->Regulatory Final Final Formulation & Approval Regulatory->Final

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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